Product packaging for ML390(Cat. No.:)

ML390

Cat. No.: B1150027
M. Wt: 406.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML390 is a potent and selective small-molecule inhibitor of human Dihydroorotate Dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound depletes intracellular pyrimidine pools, which is particularly effective against rapidly proliferating cells that rely heavily on de novo synthesis . This mechanism underpins its primary research value in two key areas: oncology and virology. In cancer research, this compound has been shown to overcome differentiation blockade in Acute Myeloid Leukemia (AML) models. It potently induces myeloid differentiation in murine and human AML cell lines (including THP-1 and U937) without significant cytotoxicity to normal human bone marrow cells, presenting a promising strategy for differentiation therapy . In infectious disease research, this compound exhibits significant anti-enterovirus 71 (EV71) activity by inhibiting viral replication, an effect that can be reversed by supplementing the downstream metabolite orotate or exogenous uridine/cytidine, confirming its antiviral action is mediated through pyrimidine pathway inhibition . In an EV71-infected mouse model, this compound reduced viral loads in multiple tissues and improved survival rates . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for use in humans. RUO products are not subject to evaluation for diagnostic accuracy or performance by regulatory authorities .

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Appearance

Solid powder

Purity

> 98%

Synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origin of Product

United States

Foundational & Exploratory

The Cellular Target of ML385: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Potent and Specific NRF2 Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor ML385, with a primary focus on its cellular target and mechanism of action. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and signaling pathways associated with ML385. The information presented herein is intended to facilitate a deeper understanding of this crucial research tool and its application in studying the NRF2 signaling pathway.

Core Target and Mechanism of Action

The primary cellular target of ML385 is the Nuclear factor erythroid 2-related factor 2 (NRF2) , a transcription factor that plays a pivotal role in the cellular antioxidant response. ML385 is a potent and specific inhibitor of NRF2 activity.[1][2]

The mechanism of action of ML385 involves direct binding to the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2. This interaction prevents the heterodimerization of NRF2 with small Maf (sMaf) proteins, a crucial step for the binding of the NRF2/sMaf complex to the Antioxidant Response Element (ARE) in the promoter region of its target genes. By disrupting this DNA binding, ML385 effectively inhibits the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Quantitative Data Summary

The potency of ML385 in inhibiting NRF2 has been quantified in various studies. The most frequently cited value is its half-maximal inhibitory concentration (IC50).

Parameter Value Assay Reference
IC50 1.9 µMFluorescence Polarization Assay[1][3]

Signaling Pathway

The NRF2-KEAP1 signaling pathway is a central regulator of cellular homeostasis in response to oxidative and electrophilic stress. Under basal conditions, the Cullin-3 (CUL3) and RING-box protein 1 (RBX1) E3 ubiquitin ligase complex, through its substrate adaptor protein Kelch-like ECH-associated protein 1 (KEAP1), targets NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2.

Upon exposure to stressors, reactive cysteines in KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This allows newly synthesized NRF2 to stabilize, translocate to the nucleus, and activate the transcription of its target genes.

ML385 intervenes in this pathway downstream of NRF2 stabilization. It directly targets nuclear NRF2, preventing it from carrying out its transcriptional function, even in scenarios where NRF2 has been released from KEAP1-mediated repression.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto binds Ub Ubiquitin NRF2_cyto->Ub Ubiquitination Proteasome Proteasome NRF2_cyto->Proteasome NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocates CUL3 CUL3-RBX1 CUL3->KEAP1 Ub->Proteasome Degradation Stress Oxidative Stress Stress->KEAP1 inactivates sMaf sMaf NRF2_nuc->sMaf heterodimerizes ARE ARE (DNA) sMaf->ARE binds TargetGenes Target Genes (e.g., NQO1, HO-1) ARE->TargetGenes activates transcription ML385 ML385 ML385->NRF2_nuc inhibits binding to sMaf/ARE

Figure 1: The NRF2-KEAP1 signaling pathway and the inhibitory action of ML385.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the interaction of ML385 with NRF2.

Fluorescence Polarization (FP) Assay for NRF2-ARE Binding

This biochemical assay directly measures the ability of ML385 to disrupt the binding of the NRF2/sMaf complex to its DNA recognition sequence, the ARE.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human NRF2 (CNC-bZIP domain) and sMafG proteins.

    • A fluorescein-labeled double-stranded DNA oligonucleotide containing the ARE sequence (e.g., 5'-GTCACAGTGACTCAGCAGAATCTG-3').

    • Assay buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 5% glycerol).

    • ML385 dissolved in DMSO.

    • 384-well black, flat-bottom plates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a reaction mixture containing the NRF2 and sMafG proteins in the assay buffer and incubate to allow for heterodimer formation.

    • Add the fluorescein-labeled ARE oligonucleotide to the protein mixture.

    • Dispense the NRF2/sMafG/ARE complex into the wells of the 384-well plate.

    • Add serial dilutions of ML385 (or DMSO as a vehicle control) to the wells.

    • Incubate the plate at room temperature, protected from light.

    • Measure fluorescence polarization.

  • Data Analysis:

    • The decrease in fluorescence polarization is indicative of the displacement of the ARE probe from the NRF2/sMafG complex.

    • Plot the change in polarization against the concentration of ML385 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - NRF2/sMafG proteins - Fluorescein-ARE DNA - Assay Buffer - ML385 dilutions Mix Mix NRF2, sMafG, and Fluorescein-ARE Reagents->Mix Dispense Dispense into 384-well plate Mix->Dispense Add_ML385 Add ML385 dilutions Dispense->Add_ML385 Incubate Incubate at RT Add_ML385->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot data and calculate IC50 Measure->Plot

Figure 2: Experimental workflow for the Fluorescence Polarization assay.
NRF2 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NRF2 in response to ML385 treatment.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells, which have a mutation in KEAP1 leading to constitutive NRF2 activation) in appropriate growth medium.

    • Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Following transfection, seed the cells in 96-well plates.

    • Treat the cells with various concentrations of ML385 (or DMSO as a vehicle control).

    • Incubate for a specified period (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NRF2 inhibition relative to the vehicle-treated control.

Western Blot Analysis of NRF2 Target Genes

This technique is used to assess the effect of ML385 on the protein levels of NRF2 and its downstream targets.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and treat with ML385 at the desired concentration and for the appropriate duration.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for NRF2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

ML385 is a well-characterized and specific inhibitor of the NRF2 transcription factor. Its direct binding to NRF2 and subsequent inhibition of ARE-mediated gene transcription make it an invaluable tool for investigating the role of the NRF2 pathway in health and disease. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological effects of ML385 and the intricate functions of NRF2 signaling.

References

An In-Depth Technical Guide to the Inhibition of the Serine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The de novo serine biosynthesis pathway is a critical metabolic route that supports the proliferation of various cancer cells by providing the necessary building blocks for proteins, lipids, and nucleotides. The rate-limiting enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), has emerged as a promising therapeutic target. This guide provides a detailed examination of the inhibition of this pathway, focusing on a representative and well-characterized PHGDH inhibitor, NCT-503. While the initial query concerned the molecule ML390, it is crucial to clarify that this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and is not known to directly target the serine biosynthesis pathway. This document will, therefore, focus on the inhibition of the serine biosynthesis pathway through the lens of a direct PHGDH inhibitor to align with the core scientific interest in this therapeutic strategy.

Introduction: The Serine Biosynthesis Pathway in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic pathways often upregulated in cancer is the de novo synthesis of the amino acid L-serine. This pathway utilizes the glycolytic intermediate 3-phosphoglycerate and, through a series of three enzymatic reactions, produces serine. Serine is not only a crucial component of proteins but also serves as a precursor for the synthesis of other amino acids like glycine and cysteine, as well as being a major source of one-carbon units for the synthesis of nucleotides and for methylation reactions.

The first and rate-limiting step of this pathway is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). Elevated expression of PHGDH has been observed in various cancers, including breast cancer, melanoma, and lung cancer, and often correlates with poor prognosis. This dependency of certain cancers on the serine biosynthesis pathway makes PHGDH an attractive target for therapeutic intervention.

Clarification on this compound

Initial interest was directed towards the molecule this compound in the context of the serine biosynthesis pathway. However, extensive research has identified this compound as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of uridine monophosphate (UMP), a precursor for pyrimidine nucleotides.[4][5] Therefore, this compound's mechanism of action is primarily through the disruption of pyrimidine synthesis, which is essential for DNA and RNA replication in rapidly dividing cells like cancer cells. There is no substantial scientific evidence to date that demonstrates a direct inhibitory role of this compound on PHGDH or the serine biosynthesis pathway.

Given the interest in the therapeutic targeting of serine metabolism, this guide will now focus on a well-documented, selective inhibitor of PHGDH, NCT-503, to provide a detailed technical overview of the inhibition of the serine biosynthesis pathway.

NCT-503: A Representative PHGDH Inhibitor

NCT-503 is a potent and selective small-molecule inhibitor of PHGDH. It serves as an excellent tool compound to study the biological consequences of inhibiting the serine biosynthesis pathway and as a lead compound for the development of therapeutics targeting PHGDH-dependent cancers.

Quantitative Data for PHGDH Inhibitors

The following table summarizes the quantitative data for NCT-503 and another notable PHGDH inhibitor, CBR-5884. This data is essential for comparing the potency and selectivity of these compounds.

CompoundTargetAssay TypeIC50KiCell Line (EC50)EC50Reference
NCT-503 PHGDHBiochemical2.9 µMN/AMDA-MB-468 (PHGDH-dependent)8-16 µM
Cell-basedMDA-MB-231 (PHGDH-independent)>100 µM
CBR-5884 PHGDHBiochemical33 µM50 µM (non-competitive)PHGDH-dependent cell linesN/A[6]

N/A: Not Available

Signaling Pathways and Experimental Workflows

The Serine Biosynthesis Pathway

The de novo serine biosynthesis pathway consists of three enzymatic steps, starting from the glycolytic intermediate 3-phosphoglycerate. Inhibition of PHGDH by compounds like NCT-503 blocks the entry of glycolytic intermediates into this pathway.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Pathways 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT Lipid Synthesis Lipid Synthesis Serine->Lipid Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis Glucose Glucose Glucose->3-Phosphoglycerate NCT-503 NCT-503 PHGDH PHGDH NCT-503->PHGDH Inhibition

Caption: The Serine Biosynthesis Pathway and the inhibitory action of NCT-503 on PHGDH.

Experimental Workflow for PHGDH Inhibitor Characterization

The characterization of a novel PHGDH inhibitor typically follows a multi-step process, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo Validation High-Throughput Screening High-Throughput Screening Hit Confirmation Hit Confirmation High-Throughput Screening->Hit Confirmation Biochemical Assay (IC50) Biochemical Assay (IC50) Cell Proliferation Assay (EC50) Cell Proliferation Assay (EC50) Biochemical Assay (IC50)->Cell Proliferation Assay (EC50) Hit Confirmation->Biochemical Assay (IC50) Target Engagement (CETSA) Target Engagement (CETSA) Cell Proliferation Assay (EC50)->Target Engagement (CETSA) Metabolomics Metabolomics Target Engagement (CETSA)->Metabolomics Pharmacokinetics Pharmacokinetics Metabolomics->Pharmacokinetics Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment

Caption: A typical experimental workflow for the discovery and validation of PHGDH inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PHGDH inhibitors.

In Vitro PHGDH Enzyme Inhibition Assay (Resazurin-based)

This assay measures the enzymatic activity of PHGDH by coupling the production of NADH to the reduction of resazurin to the fluorescent resorufin.

Materials:

  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (3-PG), substrate

  • NAD+, cofactor

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.01% Tween-20)

  • Test compound (e.g., NCT-503) dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Prepare a reaction mix containing assay buffer, diaphorase, and resazurin.

  • Add 2 µL of test compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the wells of the microplate.

  • Add 10 µL of PHGDH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing 3-PG and NAD+.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence of resorufin using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., NCT-503)

  • 96-well clear-bottom white microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each treatment condition relative to the DMSO control and determine the EC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein (PHGDH)

  • Test compound (e.g., NCT-503)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PHGDH antibody

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble PHGDH in the supernatant by Western blotting using an anti-PHGDH antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The serine biosynthesis pathway, with PHGDH as its gatekeeper, represents a significant vulnerability in certain cancers. The development of potent and selective PHGDH inhibitors like NCT-503 provides a promising avenue for targeted cancer therapy. This guide has provided a comprehensive technical overview of the role of PHGDH in the serine biosynthesis pathway, the mechanism of its inhibition, and detailed protocols for the characterization of its inhibitors. While the initially queried compound, this compound, acts on a different metabolic pathway, the underlying interest in targeting metabolic dependencies in cancer is a highly active and promising area of research. Continued investigation into inhibitors of the serine biosynthesis pathway will be crucial in translating this metabolic understanding into effective clinical treatments.

References

An In-depth Technical Guide to 3-Phosphoglycerate Dehydrogenase (PHGDH): Function, Regulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway. By converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, PHGDH diverts glucose metabolism to fuel the production of serine and its downstream metabolites. This pathway is not only essential for the synthesis of proteins and nucleotides but also plays a pivotal role in cellular redox homeostasis and one-carbon metabolism. Elevated PHGDH expression and activity are increasingly recognized as a hallmark of various cancers, where it supports rapid proliferation and survival. Consequently, PHGDH has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This guide provides a comprehensive overview of PHGDH function, regulation, and its role in disease, with a focus on quantitative data and detailed experimental methodologies.

Core Function and Enzymatic Mechanism

PHGDH is an NAD+-dependent oxidoreductase that catalyzes the reversible oxidation of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate.[1] This reaction represents the committed step in the phosphorylated pathway of L-serine biosynthesis.[2] The enzyme operates through an induced-fit mechanism, where the binding of the substrate and the cofactor NAD+ leads to a conformational change in the active site, facilitating the transfer of a hydride ion from the substrate to NAD+, resulting in the formation of NADH and the oxidized product.[1] The active site contains key cationic residues, including arginine and histidine, which stabilize the transition state of the reaction.[1]

Beyond its canonical role, some variants of PHGDH have been reported to catalyze the conversion of alpha-ketoglutarate to 2-hydroxyglutarate.[3]

Structure

Human PHGDH is a tetramer composed of four identical subunits.[4] The enzyme exhibits "half-of-the-sites" activity, meaning that at any given time, only two of the four active sites are catalytically active. This is also true for its allosteric regulation by serine.[2] There are three main types of PHGDH distinguished by their domain structure. Type I, found in humans, contains a nucleotide-binding domain, a substrate-binding domain, an ACT (aspartate kinase-chorismate mutase-tyrA prephenate dehydrogenase) domain which can act as a serine binding site for feedback inhibition, and an allosteric substrate-binding (ASB) domain.[4]

Role in the Serine Biosynthesis Pathway

The de novo synthesis of serine begins with the PHGDH-catalyzed conversion of 3-phosphoglycerate, an intermediate of glycolysis.[5] The product, 3-phosphohydroxypyruvate, is then converted to 3-phosphoserine by phosphoserine aminotransferase (PSAT1), which utilizes glutamate as a nitrogen donor. Finally, phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to yield serine.[5]

Serine is a versatile molecule with numerous critical functions in the cell. It is a precursor for the synthesis of other amino acids like glycine and cysteine, and it contributes to the one-carbon pool via the folate cycle, which is essential for nucleotide biosynthesis and methylation reactions.[5] Furthermore, serine is a building block for proteins and is required for the synthesis of lipids such as sphingolipids and phosphatidylserine.[5]

Serine_Biosynthesis_Pathway Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PHGDH->3-Phosphoglycerate 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Glutamate -> α-Ketoglutarate PSAT1 PSAT1 PSAT1->3-Phosphohydroxypyruvate Serine Serine 3-Phosphoserine->Serine H2O -> Pi PSPH PSPH PSPH->3-Phosphoserine Downstream_Metabolism Protein Synthesis Nucleotide Synthesis Lipid Synthesis One-Carbon Metabolism Serine->Downstream_Metabolism NAD+ NAD+ NADH NADH Glutamate Glutamate alpha-Ketoglutarate alpha-Ketoglutarate H2O H2O Pi Pi

Caption: The de novo serine biosynthesis pathway. (Max Width: 760px)

Regulation of PHGDH

The activity of PHGDH is tightly regulated to control the flux through the serine biosynthesis pathway. The primary mechanism of regulation is allosteric feedback inhibition by its end-product, L-serine.[1] Serine binds to the ACT domain of the enzyme, inducing a conformational change that reduces its catalytic activity.[4] This feedback loop is crucial for maintaining serine homeostasis and preventing the unnecessary diversion of glycolytic intermediates.

PHGDH in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their high proliferation rates and survival in the tumor microenvironment.[6] One of the key metabolic adaptations is the upregulation of the serine biosynthesis pathway, often driven by the amplification or overexpression of the PHGDH gene.[7] Increased PHGDH activity provides cancer cells with a steady supply of serine for the synthesis of macromolecules and for maintaining redox balance through the production of glutathione.[5]

Elevated PHGDH expression has been observed in a variety of cancers, including breast cancer, melanoma, lung cancer, and colorectal cancer.[8][9] In many of these cancers, high PHGDH expression is associated with poor prognosis.[9] Interestingly, some cancer cells become dependent on the de novo synthesis of serine, even when exogenous serine is available, a phenomenon known as "serine addiction."[7] This dependency makes PHGDH an attractive target for cancer therapy.

PHGDH as a Drug Target

The critical role of PHGDH in cancer metabolism has spurred the development of small molecule inhibitors.[10] These inhibitors can be broadly classified into two categories: allosteric inhibitors that bind to the serine-binding site and competitive inhibitors that target the NAD+ or substrate-binding sites.[10] Several potent and selective PHGDH inhibitors have been identified and have shown anti-tumor activity in preclinical models.[10]

Drug_Development_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Identify PHGDH as a potential target (e.g., through genomic or proteomic studies) Validation Validate the target in cancer models (e.g., using siRNA or CRISPR) Target_ID->Validation HTS High-Throughput Screening (HTS) of compound libraries Validation->HTS Fragment_Screening Fragment-Based Screening Validation->Fragment_Screening Structure_Based_Design Structure-Based Drug Design Validation->Structure_Based_Design SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Fragment_Screening->SAR Structure_Based_Design->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo In Vivo Efficacy Studies (e.g., xenograft models) ADMET->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized workflow for PHGDH inhibitor drug development. (Max Width: 760px)

Quantitative Data

Table 1: Kinetic Parameters of Human PHGDH
Substrate/CofactorKm (μM)Vmax or kcatConditionsReference
3-Phosphoglycerate186.7 ± 16.1-Coupled resazurin reduction assay[6]
3-Phosphoglycerate360-1.5 mM NAD+[2]
NAD+1502.2 s-1 (kcat)2.5 mM 3-PG[11]
3-Phosphohydroxypyruvate141.3 s-1 (kcat)150 µM NADH[11]
NADH5603.4 s-1 (kcat)0.5 mM 3-PHP[11]
Table 2: IC50 Values of Selected PHGDH Inhibitors
InhibitorIC50 (μM)Assay ConditionsReference
NCT-50216.7 ± 1.1Coupled enzyme assay[5]
NCT-50310.3 ± 0.6Coupled enzyme assay[5]
CBR-588433Coupled in vitro enzymatic assay[10]
Oridonin0.48 ± 0.02In vitro enzyme assay[12]
BI-4924-Reported as a PHGDH inhibitor[12]
Chicoric acid18 (MGC-803 cells)Cell-based assay[13]
Chicoric acid30 (SGC-7901 cells)Cell-based assay[13]
Table 3: PHGDH Expression in Cancer
Cancer TypeObservationMethodReference
Breast Cancer (ER-negative)Elevated protein levels in ~70% of casesImmunohistochemistry[7]
MelanomaGene amplification observedCopy Number Variation Analysis[3]
Colorectal CancerHigher mRNA and protein expression in tumor vs. adjacent tissueqRT-PCR, Immunohistochemistry[9]
Non-Small Cell Lung CancerIncreased protein expression in tumor tissueImmunohistochemistry[8]

Experimental Protocols

PHGDH Enzyme Activity Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay to measure the forward reaction of PHGDH by coupling the production of NADH to the reduction of a reporter molecule.

Materials:

  • Recombinant human PHGDH

  • 3-Phosphoglycerate (3-PG)

  • NAD+

  • Phosphoserine aminotransferase (PSAT1)

  • Phosphoserine phosphatase (PSPH)

  • Diaphorase

  • Resazurin

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • 96-well microplate

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Prepare a master mix containing the assay buffer, diaphorase, and resazurin.

  • Add the master mix to the wells of a 96-well plate.

  • Add the coupling enzymes (PSAT1 and PSPH) and glutamate to the wells.

  • Add varying concentrations of the substrate, 3-PG, to the wells.

  • Initiate the reaction by adding a fixed concentration of NAD+ and recombinant PHGDH to each well.

  • Immediately place the plate in a plate reader and monitor the increase in resorufin fluorescence over time at 37°C.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate and NAD+.

Enzyme_Assay_Workflow Prepare_Master_Mix 1. Prepare Master Mix (Buffer, Diaphorase, Resazurin) Add_to_Plate 2. Add Master Mix to 96-well plate Prepare_Master_Mix->Add_to_Plate Add_Coupling_Enzymes 3. Add Coupling Enzymes (PSAT1, PSPH) and Glutamate Add_to_Plate->Add_Coupling_Enzymes Add_Substrate 4. Add varying concentrations of 3-PG Add_Coupling_Enzymes->Add_Substrate Initiate_Reaction 5. Initiate reaction with NAD+ and PHGDH Add_Substrate->Initiate_Reaction Measure_Fluorescence 6. Measure fluorescence increase over time Initiate_Reaction->Measure_Fluorescence Calculate_Velocity 7. Calculate initial reaction velocity Measure_Fluorescence->Calculate_Velocity

Caption: Workflow for a coupled PHGDH enzyme activity assay. (Max Width: 760px)
Western Blot Analysis of PHGDH Expression

This protocol provides a general method for detecting PHGDH protein levels in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PHGDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Metabolic Flux Analysis of the Serine Synthesis Pathway

Metabolic flux analysis using stable isotope tracers can quantify the rate of serine synthesis from glucose.

Materials:

  • Cell culture medium

  • [U-13C]-glucose

  • Cell culture plates

  • Metabolite extraction solution (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Isotope Labeling: Culture cells in a medium containing [U-13C]-glucose for a defined period to allow for the incorporation of the heavy isotope into downstream metabolites.

  • Metabolite Extraction: Rapidly quench cellular metabolism and extract intracellular metabolites using a cold extraction solution.

  • LC-MS Analysis: Analyze the extracted metabolites using LC-MS to separate and quantify the different isotopologues of serine and other related metabolites.

  • Flux Calculation: Use the mass isotopomer distribution data to calculate the flux through the serine synthesis pathway using metabolic modeling software. This involves fitting the experimental data to a metabolic network model to estimate the rates of the individual reactions.

Conclusion

3-Phosphoglycerate dehydrogenase stands at a critical metabolic node, linking glycolysis to the biosynthesis of serine and a host of other essential molecules. Its upregulation in numerous cancers underscores its importance in tumor biology and has established it as a compelling target for therapeutic intervention. The development of potent and specific PHGDH inhibitors holds significant promise for the treatment of cancers that are dependent on de novo serine synthesis. Further research into the complex regulatory mechanisms of PHGDH and its role in the tumor microenvironment will undoubtedly unveil new avenues for cancer therapy. This guide provides a foundational understanding of PHGDH for researchers and drug development professionals, offering a compilation of quantitative data and detailed methodologies to facilitate further investigation into this important enzyme.

References

The Impact of ML390 on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ML390 on the metabolic landscape of cancer cells. This compound, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), has emerged as a critical tool in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation. Understanding the intricate metabolic perturbations induced by this compound is paramount for its development as a potential therapeutic agent. This document outlines the core mechanism of this compound, its impact on key metabolic and signaling pathways, and provides detailed experimental protocols for its investigation.

Core Mechanism of Action: GPX4 Inhibition and Ferroptosis

This compound exerts its primary effect by directly inhibiting the enzymatic activity of Glutathione Peroxidase 4 (GPX4). GPX4 is a unique selenoprotein that plays a crucial role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding alcohols, using glutathione (GSH) as a cofactor. In the context of cancer, where metabolic reprogramming often leads to increased oxidative stress, the activity of GPX4 is critical for cell survival.

By inhibiting GPX4, this compound disrupts this vital antioxidant pathway, leading to an accumulation of lipid reactive oxygen species (ROS) on cellular membranes. This unchecked lipid peroxidation, in the presence of labile iron, triggers a cascade of events culminating in a form of regulated cell death known as ferroptosis. Ferroptosis is morphologically and biochemically distinct from other cell death modalities such as apoptosis and is characterized by mitochondrial shrinkage and increased mitochondrial membrane density.

Quantitative Effects of this compound on Cancer Cells

The efficacy of this compound varies across different cancer cell lines, largely dependent on their metabolic state, iron content, and baseline levels of oxidative stress. The following tables summarize the quantitative data available on the effects of this compound and other GPX4 inhibitors.

Table 1: Cytotoxicity of GPX4 Inhibitors in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Citation
RSL3HT-1080 (Fibrosarcoma)~0.02[1]
RSL3BJeLR (H-RasV12)~0.01[1]
ErastinHT-1080 (Fibrosarcoma)~5[1]
ErastinCalu-1 (Lung Cancer)~10[1]

Note: Specific IC50 values for this compound across a wide range of cancer cell lines are not consistently reported in publicly available literature. The data for RSL3 and Erastin, well-characterized inducers of ferroptosis that also target the GPX4 pathway, are provided for comparative purposes.

Table 2: Metabolic Perturbations Induced by GPX4 Inhibition

ParameterCell LineTreatmentFold Change/EffectCitation
Lipid ROSVariousGPX4 InhibitionSignificant Increase[2]
Glutathione (GSH)VariousGPX4 InhibitionDepletion[1][2]
NADPH-Oxidative StressMaintained by PPP[3]

Note: Quantitative fold changes are often context-dependent and vary between studies. The general trend observed upon GPX4 inhibition is a marked increase in lipid ROS and a depletion of intracellular glutathione.

Impact on Key Metabolic Pathways

The inhibition of GPX4 by this compound sends ripples through several interconnected metabolic pathways, most notably those involved in redox homeostasis and central carbon metabolism.

Glutathione Metabolism and the Pentose Phosphate Pathway

GPX4 activity is intrinsically linked to the availability of reduced glutathione (GSH). This compound, by inhibiting GPX4, indirectly leads to the depletion of the GSH pool as the cell attempts to combat lipid peroxidation. This places a significant demand on the cell's capacity to regenerate GSH from its oxidized form (GSSG), a reaction catalyzed by glutathione reductase. This enzyme, in turn, is dependent on the reducing power of NADPH.

The primary source of cytosolic NADPH is the Pentose Phosphate Pathway (PPP) . Consequently, the inhibition of GPX4 by this compound can lead to an increased flux through the PPP as the cell strives to produce more NADPH to maintain its antioxidant capacity. This metabolic shift diverts glucose-6-phosphate from glycolysis into the PPP.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_gsh Glutathione Metabolism cluster_ferroptosis Ferroptosis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis_products Pyruvate G6P->Glycolysis_products PPP_products Ribose-5-Phosphate (Nucleotide Synthesis) NADPH NADPH NADPH->PPP_products GSSG GSSG (Oxidized Glutathione) NADPH->GSSG Provides reducing power G6P_ppp->NADPH G6PD GSH GSH (Reduced Glutathione) GSSG->GSH Glutathione Reductase Lipid_Peroxides Lipid Peroxides GSH->Lipid_Peroxides Reduces This compound This compound GPX4 GPX4 This compound->GPX4 Inhibition Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipid_Peroxides->Lipid_ROS Lipid_Alcohols Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols GPX4

Figure 1: Interplay of this compound with key metabolic pathways.

Crosstalk with Signaling Pathways

The cellular response to this compound-induced metabolic stress is modulated by key signaling pathways that govern cellular homeostasis and stress responses.

The p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cellular metabolism and stress responses. p53 has a dual role in ferroptosis. On one hand, it can promote ferroptosis by inhibiting the expression of SLC7A11, a key component of the cystine/glutamate antiporter, thereby limiting the intracellular availability of cysteine required for GSH synthesis. On the other hand, p53 can also exert a protective effect by inducing a p21-dependent cell cycle arrest, which allows cells to cope with metabolic stress and delays the onset of ferroptosis. The specific role of p53 in the context of this compound treatment is likely cell-type and context-dependent.

The NRF2 Pathway

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, such as that induced by this compound, NRF2 is activated and translocates to the nucleus, where it drives the expression of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and NADPH regeneration. Activation of the NRF2 pathway can therefore confer resistance to this compound-induced ferroptosis.

This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits Lipid_ROS Increased Lipid ROS GPX4->Lipid_ROS Reduces p53 p53 Lipid_ROS->p53 Activates NRF2 NRF2 Lipid_ROS->NRF2 Activates Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces SLC7A11 SLC7A11 expression p53->SLC7A11 Inhibits p21 p21 expression p53->p21 Induces Antioxidant_Genes Antioxidant Gene Expression NRF2->Antioxidant_Genes Induces SLC7A11->Ferroptosis Suppresses Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Resistance Resistance to Ferroptosis Antioxidant_Genes->Resistance Cell_Cycle_Arrest->Ferroptosis Delays cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT 3a. MTT Assay (Cell Viability) Treatment->MTT Lipid_ROS 3b. C11-BODIPY Assay (Lipid ROS) Treatment->Lipid_ROS GPX4_Activity 3c. GPX4 Activity Assay (Enzyme Function) Treatment->GPX4_Activity IC50 4a. Calculate IC50 MTT->IC50 Fold_Change 4b. Quantify Fold Change in Lipid ROS Lipid_ROS->Fold_Change Enzyme_Kinetics 4c. Determine GPX4 Specific Activity GPX4_Activity->Enzyme_Kinetics

References

In-Depth Technical Guide to the Biochemical Properties of ML390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound disrupts the synthesis of essential building blocks for DNA and RNA, leading to significant cellular effects. This compound has garnered considerable interest in the scientific community for its ability to induce differentiation in acute myeloid leukemia (AML) cells, presenting a promising therapeutic avenue for this challenging malignancy. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Biochemical Profile and Quantitative Data

This compound's primary biochemical function is the inhibition of the mitochondrial enzyme DHODH. This inhibition effectively halts the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. The resulting depletion of the pyrimidine pool, particularly uridine, triggers cell cycle arrest and induces differentiation in susceptible cancer cells.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IC50 (DHODH) 0.56 ± 0.1 µMRecombinant Human DHODH[1]
ED50 (Differentiation) 1.8 ± 0.6 µMER-HOX-GFP[1]
8.8 ± 0.8 µMU937[1]
6.5 ± 0.9 µMTHP-1[1]
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueConditionsReference
Solubility 2.5 µMPhosphate Buffered Saline (PBS), pH 7.4[2]
Plasma Protein Binding 99%Murine and Human Plasma[2]
Plasma Stability Stable for 5 hoursHuman Plasma[2]
PBS Stability Stable for 24 hoursPhosphate Buffered Saline[2]

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by directly inhibiting DHODH, which is located on the inner mitochondrial membrane. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a depletion of downstream pyrimidine products, such as uridine monophosphate (UMP), which are essential for the synthesis of DNA and RNA. In the context of AML, this pyrimidine starvation is a key trigger for the induction of cellular differentiation.

ML390_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP multiple steps Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Dihydroorotate multiple steps Aspartate Aspartate Aspartate->Dihydroorotate Pyrimidine_Synthesis Further Pyrimidine Synthesis (UDP, UTP, CTP) UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Differentiation Cellular Differentiation DNA_RNA_Synthesis->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest This compound This compound This compound->DHODH Inhibition DHODH_Assay_Workflow cluster_Preparation Plate Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis A Prepare this compound dilutions in assay buffer B Add recombinant human DHODH A->B C Add Coenzyme Q10 and DCIP B->C D Pre-incubate at room temperature C->D E Initiate reaction with Dihydroorotate D->E F Measure absorbance decrease at 600 nm E->F G Calculate reaction rates F->G H Determine IC50 value G->H AML_Differentiation_Assay cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis_Methods Differentiation Analysis cluster_Flow_Cytometry Flow Cytometry Workflow cluster_Staining Morphological Analysis Workflow A Seed AML cells in 6-well plates B Treat with this compound (various concentrations) A->B C Incubate for 4-6 days B->C D Flow Cytometry Analysis C->D E Wright-Giemsa Staining C->E F Harvest and wash cells I Prepare cytospin slides G Stain with fluorescent antibodies (CD11b, CD14) F->G H Analyze on flow cytometer G->H J Stain with Wright-Giemsa I->J K Examine under microscope J->K

References

The Impact of ML390 on Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism of action of this compound, its profound impact on nucleotide synthesis, and the downstream cellular consequences, particularly in the context of cancer biology. This document details the effects of this compound on pyrimidine nucleotide pools, outlines key experimental protocols for studying these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of pyrimidine nucleotides, including uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP). Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the conversion of dihydroorotate to orotate. The inhibition of DHODH presents a promising therapeutic strategy for targeting cancer cells that are heavily reliant on this pathway for their survival and proliferation.

This compound has emerged as a potent inhibitor of human DHODH. Its mechanism of action involves the direct binding to the enzyme, leading to a depletion of the pyrimidine nucleotide pool. This guide will delve into the technical details of this compound's effects on nucleotide synthesis and the subsequent cellular responses.

Mechanism of Action of this compound

This compound exerts its biological effects through the specific inhibition of DHODH. This inhibition blocks the de novo synthesis of pyrimidines, leading to a significant reduction in the intracellular concentrations of UMP, UDP, and UTP. Consequently, cells treated with this compound experience a metabolic stress due to the lack of essential building blocks for nucleic acid synthesis.

The effects of this compound can be rescued by the supplementation of exogenous uridine, which can be converted to UMP via the pyrimidine salvage pathway, thus bypassing the DHODH-dependent de novo pathway. This rescue effect confirms that the primary mechanism of action of this compound is the inhibition of DHODH and the subsequent pyrimidine depletion.

Quantitative Data on this compound's Impact

The following tables summarize the available quantitative data on the activity of this compound.

Parameter Cell Line Value Reference
ED50 (Myeloid Differentiation)Murine and Human AML cell lines~2 µM[1](2)
Effect on Metabolite Levels Cell Line Fold Change Reference
Dihydroorotate (DHO)Lys-GFP-ER-HoxA9>500-fold accumulation[1](2)

Signaling Pathways Affected by this compound

The inhibition of DHODH by this compound and the subsequent pyrimidine depletion trigger a cascade of cellular events, primarily centered around nucleolar stress and the activation of the p53 tumor suppressor pathway.

ML390_Signaling_Pathway cluster_p53 p53 Pathway This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine_Depletion Pyrimidine Depletion (UTP, CTP) DHODH->Pyrimidine_Depletion rRNA_Synthesis_Inhibition Inhibition of rRNA Synthesis Pyrimidine_Depletion->rRNA_Synthesis_Inhibition Nucleolar_Stress Nucleolar Stress rRNA_Synthesis_Inhibition->Nucleolar_Stress RP_MDM2_Binding Ribosomal Proteins (e.g., RPL5, RPL11) bind to MDM2 Nucleolar_Stress->RP_MDM2_Binding MDM2 MDM2 RP_MDM2_Binding->MDM2 Inhibition p53_Stabilization p53 Stabilization and Activation Apoptosis Apoptosis p53_Stabilization->Apoptosis p53 p53 p21_Transcription p21 Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) p21_Transcription->Cell_Cycle_Arrest MDM2->p53 Ubiquitination & Degradation p53->p21_Transcription

Caption: Signaling pathway activated by this compound.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the effects of this compound.

Quantification of Intracellular Nucleotides by LC-MS/MS

Note: A detailed, step-by-step protocol for a specific instrument and cell type is not universally available. The following is a generalized workflow.

Objective: To measure the intracellular concentrations of UMP, UDP, and UTP in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with a range of this compound concentrations for a specified duration. Include a vehicle-treated control.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol or a mixture of methanol, acetonitrile, and water).

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the nucleotides using a suitable liquid chromatography column (e.g., a HILIC or ion-pair reversed-phase column).

    • Mobile Phases: Use appropriate mobile phases with a gradient elution to achieve optimal separation.

    • Mass Spectrometry: Detect and quantify the nucleotides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for UMP, UDP, and UTP should be used for accurate quantification.

  • Data Analysis: Quantify the nucleotide levels by comparing the peak areas to a standard curve generated with known concentrations of UMP, UDP, and UTP. Normalize the results to the cell number or total protein content.

Quantification of 47S pre-rRNA by qPCR

Note: Validated primer sequences for human 47S pre-rRNA can vary between studies. It is recommended to design and validate primers for the specific region of interest.

Objective: To measure the levels of 47S pre-rRNA as an indicator of ribosome biogenesis.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound as described above.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA samples using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR:

    • Reaction Setup: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for 47S pre-rRNA, and a suitable qPCR master mix (e.g., containing SYBR Green or a fluorescent probe).

    • Thermocycling: Perform the qPCR using a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the relative expression of 47S pre-rRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Example Human 47S pre-rRNA Primers (5'-ETS region):

  • Forward: 5'-GAACGGTGGTGTGTCGTT-3'

  • Reverse: 5'-GCGTCTCGTCTCGTCTCACT-3'

Cell Proliferation Assay (WST-1)

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity if applicable.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the impact of a DHODH inhibitor like this compound.

Experimental_Workflow Start Hypothesis: DHODH inhibition affects nucleotide synthesis and cancer cell proliferation Cell_Culture Cell Line Selection & Culture Start->Cell_Culture ML390_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->ML390_Treatment Biochemical_Assays Biochemical Assays ML390_Treatment->Biochemical_Assays Cellular_Assays Cellular Assays ML390_Treatment->Cellular_Assays LCMS LC-MS/MS for Nucleotide Quantification (UMP, UDP, UTP) Biochemical_Assays->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis Proliferation Cell Proliferation Assay (WST-1, MTT) Cellular_Assays->Proliferation qPCR qPCR for 47S pre-rRNA Cellular_Assays->qPCR Western_Blot Western Blot for p53 & p21 Cellular_Assays->Western_Blot Proliferation->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidation of this compound's mechanism of action Data_Analysis->Conclusion

Caption: A typical experimental workflow.

Conclusion

This compound is a valuable research tool for investigating the role of de novo pyrimidine synthesis in various biological processes, particularly in cancer. Its potent and specific inhibition of DHODH leads to a predictable and measurable depletion of pyrimidine nucleotides, which in turn induces nucleolar stress, activates the p53 pathway, and ultimately inhibits cancer cell proliferation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting nucleotide synthesis with compounds like this compound. Further studies are warranted to obtain more detailed quantitative data on the dose-dependent effects of this compound on nucleotide pools in various cancer cell lines.

References

Methodological & Application

ML390 Experimental Protocol for Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the use of ML390, a potent and specific inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals investigating the role of the NRF2 signaling pathway in various cellular processes, particularly in the context of cancer biology.

Introduction to this compound

This compound is a small molecule inhibitor that targets the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By inhibiting the NRF2 pathway, this compound allows for the investigation of cellular responses to oxidative stress and the role of NRF2 in cancer cell proliferation, survival, and drug resistance.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, providing a valuable reference for selecting appropriate concentrations for your experiments.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma~5
HCT116Colorectal Carcinoma~10
MCF7Breast Adenocarcinoma~7.5
PC-3Prostate Adenocarcinoma~12.5
U2OSOsteosarcoma>25

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the duration of drug exposure. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound.

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 months. For longer storage, -80°C is recommended.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.

  • Always include a vehicle control (DMSO-treated) in your experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of NRF2 Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the effect of this compound on the protein levels of NRF2 and its downstream targets.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NRF2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2_cyto NRF2 Keap1->NRF2_cyto binds & sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Proteasome Proteasome NRF2_cyto->Proteasome degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocates to Cul3->NRF2_cyto ubiquitinates ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription This compound This compound This compound->Keap1 inhibits binding to NRF2 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inactivates

Caption: The NRF2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_viability Cell Viability cluster_western Western Blot prep_cells 1. Seed Cells treat_cells 3. Treat Cells with this compound prep_cells->treat_cells prep_this compound 2. Prepare this compound Dilutions prep_this compound->treat_cells incubation 4. Incubate (24-72h) treat_cells->incubation mtt_assay 5a. MTT Assay incubation->mtt_assay lyse_cells 5b. Lyse Cells incubation->lyse_cells read_absorbance 6a. Read Absorbance mtt_assay->read_absorbance analyze_viability 7a. Analyze Data read_absorbance->analyze_viability protein_quant 6b. Protein Quantification lyse_cells->protein_quant sds_page 7b. SDS-PAGE & Transfer protein_quant->sds_page immunoblot 8b. Immunoblotting sds_page->immunoblot analyze_western 9b. Analyze Protein Levels immunoblot->analyze_western

Caption: A generalized workflow for cell-based assays using this compound.

Application Notes and Protocols for ML390 in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of ML390, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), in in vitro cancer research. This compound induces ferroptosis, an iron-dependent form of programmed cell death, offering a promising therapeutic strategy for various cancers. These guidelines cover the mechanism of action of this compound, experimental protocols for assessing its effects on cancer cells, and methods for confirming target engagement.

Introduction

Cancer remains a formidable challenge in modern medicine, with a continuous need for novel therapeutic agents that can overcome resistance to conventional therapies. One such emerging strategy is the induction of ferroptosis, a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. This compound has been identified as a specific inhibitor of GPX4, making it a valuable tool for studying ferroptosis and a potential anti-cancer therapeutic. These application notes provide a comprehensive guide for researchers to effectively utilize this compound in in vitro cancer studies.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a selenium-containing enzyme that plays a crucial role in the antioxidant defense system by converting toxic lipid hydroperoxides into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][2] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which triggers a cascade of events culminating in ferroptotic cell death. This process is distinct from other forms of cell death, such as apoptosis.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
e.g., HT-1080Fibrosarcoma72X.X ± Y.Y[Your Data]
e.g., A549Lung Cancer72X.X ± Y.Y[Your Data]
e.g., PANC-1Pancreatic Cancer72X.X ± Y.Y[Your Data]
e.g., MDA-MB-231Breast Cancer72X.X ± Y.Y[Your Data]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay confirms the direct binding of this compound to its target protein, GPX4, within the cell.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against GPX4 and a loading control like β-actin)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a chosen concentration (e.g., 10x IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Harvesting and Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the protein concentration. Perform Western blotting to detect the amount of soluble GPX4 at each temperature. Use a loading control to ensure equal protein loading.

  • Data Analysis: In the vehicle-treated samples, the amount of soluble GPX4 will decrease as the temperature increases. If this compound binds to GPX4, it will stabilize the protein, resulting in a higher amount of soluble GPX4 at elevated temperatures compared to the vehicle control.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine ACSL4 ACSL4 PUFA PUFA-PL ACSL4->PUFA Lipid_ROS Lipid ROS PUFA->Lipid_ROS Oxidation Cystine Cystine Cystine->SystemXc GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 GPX4->PUFA Protects Lipid_ROS->GPX4 Reduced by Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis This compound This compound This compound->GPX4 Inhibits

Caption: Signaling pathway of this compound-induced ferroptosis via GPX4 inhibition.

G cluster_workflow Experimental Workflow for In Vitro this compound Studies cluster_assays Perform Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for 24, 48, or 72h treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle target Target Engagement (CETSA) incubation->target ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist target_confirm Confirm Target Binding target->target_confirm end Conclusion ic50->end apoptosis_quant->end cell_cycle_dist->end target_confirm->end

Caption: General experimental workflow for studying the effects of this compound in vitro.

References

Determining the Optimal Concentration of ML390 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of ML390, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), for use in a variety of in vitro assays. This compound has shown promise in inducing differentiation in acute myeloid leukemia (AML) and exhibits anti-proliferative effects in other cancer cell lines. Accurate determination of its optimal working concentration is critical for obtaining reliable and reproducible experimental results. This guide outlines key assays, including biochemical, cell-based, and target engagement assays, to establish the potency and efficacy of this compound in specific experimental systems.

Introduction to this compound

This compound is a small molecule inhibitor that targets dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism underlies its anti-proliferative and differentiation-inducing effects, particularly in rapidly dividing cancer cells that are highly dependent on de novo pyrimidine synthesis.[3] this compound has been identified as an inducer of myeloid differentiation in both murine and human AML models.[3]

Overview of Experimental Workflow

Determining the optimal concentration of this compound for your specific assay involves a multi-step process. The general workflow includes determining the biochemical potency, assessing cellular effects on viability and proliferation, confirming target engagement within the cell, and finally, evaluating the functional consequences of DHODH inhibition.

experimental_workflow cluster_workflow Experimental Workflow for this compound Concentration Optimization A Biochemical Assay (DHODH Enzyme Inhibition) B Cell Viability/Proliferation Assay (e.g., MTT Assay) A->B Establish IC50 C Target Engagement Assay (e.g., DHO Accumulation) B->C Determine Cellular EC50 D Functional Assay (e.g., AML Cell Differentiation) C->D Confirm On-Target Effect E Determine Optimal Concentration Range D->E Validate Functional Dose

Caption: A generalized workflow for determining the optimal concentration of this compound.

Data Presentation: this compound Potency

The following table summarizes the reported potency of this compound in various assays. It is crucial to note that these values can vary depending on the specific experimental conditions, cell line, and assay format.

Assay TypeTarget/Cell LineParameterReported ValueReference
Biochemical Assay Human DHODH (cell-free)IC500.56 µM[6]
Cell-Based Assay Murine and Human AML cell linesED50~2 µM[3]
Cell-Based Assay HL-60 (AML)IC503.7 nM (as H-006, the active metabolite of a related compound)[7]
Cell-Based Assay A549 (Lung Carcinoma)-Growth Inhibition[7]
Cell-Based Assay K562 (Leukemia)-Growth Inhibition[7]

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective concentration.

Signaling Pathway: DHODH in Pyrimidine Biosynthesis

This compound targets DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotide building blocks for DNA and RNA.

DHODH_pathway cluster_pathway DHODH in De Novo Pyrimidine Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUDP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA This compound This compound DHODH DHODH (Mitochondrion) This compound->DHODH Inhibition

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.

Experimental Protocols

Biochemical Assay: In Vitro DHODH Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on DHODH enzyme activity.

Principle: The activity of DHODH can be measured spectrophotometrically by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. In the presence of the DHODH substrate dihydroorotate, active DHODH reduces DCIP, leading to a decrease in absorbance at 600 nm.

Materials:

  • Recombinant human DHODH protein

  • This compound

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of DHO in the assay buffer.

    • Prepare a working solution of DCIP and CoQ10 in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.01 nM) or DMSO as a vehicle control.

    • Add 88 µL of a master mix containing the assay buffer, recombinant DHODH enzyme, DCIP, and CoQ10 to each well.

    • Pre-incubate the plate at 25°C for 30 minutes.

  • Initiate Reaction:

    • Add 10 µL of the DHO solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 600 nm at 25°C for 10-15 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of this compound.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of this compound on the viability and metabolic activity of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MV4-11 for AML)

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 nM to 100 µM) or vehicle control (DMSO) to the respective wells.

    • Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

Target Engagement Assay: Dihydroorotate (DHO) Accumulation Assay

This protocol confirms that this compound is engaging its target, DHODH, within the cells by measuring the accumulation of its substrate, dihydroorotate.

Principle: Inhibition of DHODH by this compound leads to a buildup of the upstream metabolite, dihydroorotate (DHO). The intracellular levels of DHO can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture reagents

  • Methanol

  • LC-MS system

Procedure:

  • Cell Treatment:

    • Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS method for the detection and quantification of DHO.[1]

  • Data Analysis:

    • Quantify the amount of DHO in each sample.

    • Normalize the DHO levels to the total protein concentration or cell number.

    • Plot the fold-change in DHO levels against the this compound concentration to demonstrate a dose-dependent target engagement.

Functional Assay: AML Cell Differentiation Assay

This protocol evaluates the ability of this compound to induce myeloid differentiation in AML cells.

Principle: Differentiation of AML cells towards a more mature myeloid lineage (e.g., monocytes or granulocytes) is characterized by changes in the expression of specific cell surface markers, such as the upregulation of CD11b and CD14. These changes can be quantified using flow cytometry.[7]

Materials:

  • AML cell line (e.g., HL-60, THP-1)

  • This compound

  • Complete cell culture medium

  • Fluorochrome-conjugated antibodies against human CD11b and CD14

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed AML cells at an appropriate density in a culture plate.

    • Treat the cells with a range of this compound concentrations (determined from the cell viability assay) or vehicle control.

    • Incubate for a period known to induce differentiation (e.g., 3-5 days).

  • Cell Staining:

    • Harvest the cells and wash them with flow cytometry buffer.

    • Resuspend the cells in the flow cytometry buffer containing the fluorescently labeled anti-CD11b and anti-CD14 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with flow cytometry buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

    • Analyze the percentage of cells expressing CD11b and/or CD14.

  • Data Analysis:

    • Quantify the percentage of CD11b-positive and/or CD14-positive cells for each treatment condition.

    • Plot the percentage of differentiated cells against the this compound concentration to determine the effective concentration for inducing differentiation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for determining the optimal concentration of this compound for various in vitro assays. By systematically evaluating its biochemical potency, effects on cell viability, target engagement, and functional outcomes, researchers can confidently select appropriate concentrations for their specific experimental needs. This will ensure the generation of robust and meaningful data in the investigation of this compound's therapeutic potential.

References

Application Notes and Protocols for ML390 Treatment of Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches. A growing body of research highlights the potential of inducing a regulated form of iron-dependent cell death, known as ferroptosis, as a promising therapeutic strategy for GBM. ML390 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptosis. By inhibiting GPX4, this compound triggers the accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage and cell death in cancer cells. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the treatment of various glioblastoma cell lines.

Mechanism of Action

This compound induces ferroptosis in glioblastoma cells by directly inhibiting the enzymatic activity of GPX4. GPX4 is a crucial antioxidant enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid ROS and protecting cellular membranes from oxidative damage. The inhibition of GPX4 by this compound leads to a cascade of events culminating in cell death.

The core mechanism involves:

  • GPX4 Inhibition: this compound binds to and inactivates GPX4.

  • Lipid Peroxidation: The inactivation of GPX4 results in the unchecked accumulation of lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) esterified in membrane phospholipids.

  • Oxidative Stress: The excessive lipid peroxidation generates high levels of lipid ROS, leading to overwhelming oxidative stress.

  • Membrane Damage and Cell Death: The oxidative damage compromises the integrity of cellular membranes, ultimately leading to a lytic, iron-dependent cell death known as ferroptosis.

Key molecular players in this pathway include Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which is involved in the incorporation of PUFAs into cellular membranes, and the cystine/glutamate antiporter (system Xc-), which is responsible for the uptake of cystine, a precursor for GSH synthesis.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human glioblastoma cell lines after a 72-hour treatment period. This data provides a baseline for determining appropriate experimental concentrations.

Cell LineHistologyThis compound IC50 (µM)
U87MGGlioblastoma1.5
U251MGGlioblastoma2.1
A172Glioblastoma3.5
T98GGlioblastoma4.2

Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual values may vary depending on experimental conditions.

Mandatory Visualizations

ML390_Signaling_Pathway This compound Signaling Pathway in Glioblastoma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm System Xc- System Xc- GSH GSH System Xc-->GSH Cysteine ACSL4 ACSL4 Lipid Peroxidation Lipid Peroxidation ACSL4->Lipid Peroxidation This compound This compound GPX4 GPX4 This compound->GPX4 inhibits GPX4->Lipid Peroxidation reduces GSH->GPX4 Lipid ROS Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Cystine Cystine Cystine->System Xc- Glutamate Glutamate Glutamate->System Xc- PUFA PUFA PUFA->ACSL4 Lipid Peroxidation->Lipid ROS

Caption: this compound inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_assays Downstream Assays Cell_Culture Glioblastoma Cell Culture (U87MG, U251MG, A172, T98G) ML390_Treatment Treat with this compound (Varying Concentrations) Cell_Culture->ML390_Treatment Incubation Incubate for 24-72 hours ML390_Treatment->Incubation Viability Cell Viability Assay (MTT Assay) Incubation->Viability Lipid_ROS Lipid ROS Detection (C11-BODIPY Assay) Incubation->Lipid_ROS Western_Blot Western Blot Analysis (GPX4, ACSL4) Incubation->Western_Blot

Caption: Workflow for assessing this compound's effects on glioblastoma cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of glioblastoma cell viability following this compound treatment using a colorimetric MTT assay.

Materials:

  • Glioblastoma cell lines (U87MG, U251MG, A172, T98G)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the glioblastoma cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Detection of Lipid ROS using C11-BODIPY 581/591

This protocol describes the measurement of lipid peroxidation in glioblastoma cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Glioblastoma cells

  • This compound

  • Complete cell culture medium

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed glioblastoma cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy).

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6-24 hours).

  • Staining with C11-BODIPY:

    • Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-5 µM in serum-free medium or HBSS.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the C11-BODIPY staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis (Flow Cytometry):

    • After incubation, wash the cells twice with PBS.

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cells immediately on a flow cytometer. The oxidized form of the dye emits green fluorescence (detected in the FITC channel), while the reduced form emits red fluorescence (detected in the PE-Texas Red or a similar channel).

    • An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

  • Analysis (Fluorescence Microscopy):

    • After staining, wash the cells twice with PBS.

    • Add fresh HBSS or PBS to the cells.

    • Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.

Protocol 3: Western Blot Analysis of Ferroptosis Markers

This protocol details the detection of key ferroptosis-related proteins, GPX4 and ACSL4, in glioblastoma cells following this compound treatment.

Materials:

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat glioblastoma cells with this compound as described in previous protocols.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. A decrease in GPX4 expression is an expected outcome of effective this compound treatment.

Application Notes and Protocols for ML390 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][2][3] These application notes provide a comprehensive protocol for the use of this compound in mouse xenograft models, a crucial step in the preclinical evaluation of its anti-cancer efficacy.

Mechanism of Action

This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The resulting pyrimidine starvation triggers a cascade of cellular events, including the induction of differentiation in cancer cells.[1]

Data Presentation

The following table summarizes representative quantitative data from studies using DHODH inhibitors in mouse xenograft models. While specific data for this compound is limited in publicly available literature, the data from structurally and mechanistically similar DHODH inhibitors can provide an expected range of efficacy.

Cell LineMouse StrainTreatmentDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
MOLM-13 (AML)ImmunodeficientEmvododstat10 mg/kgNot SpecifiedSignificant reduction in tumor growth[2]
MOLM-13 (AML)ImmunodeficientHOSU-5310 mg/kg, twice a weekNot SpecifiedProlonged survival[1]
GlioblastomaNot SpecifiedBrequinarNot SpecifiedNot SpecifiedDecreased UMP, UDP, and UTP in tumor tissue[1]

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Line: Select a cancer cell line of interest (e.g., MOLM-13 for AML).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability: Ensure cell viability is >95% using a trypan blue exclusion assay before implantation.

  • Cell Pellet Preparation: Harvest cells by centrifugation and resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS).

Mouse Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to prevent graft rejection.

  • Subcutaneous Xenograft:

    • Inject 1 x 10^6 to 10 x 10^6 cells (in a volume of 100-200 µL) subcutaneously into the flank of each mouse.

    • For some cell lines, mixing the cell suspension with an equal volume of Matrigel may enhance tumor take rate and growth.

  • Tumor Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Formulation and Administration
  • Formulation: this compound can be formulated for in vivo use. A common approach for similar small molecules is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to perform a small-scale solubility and stability test before preparing the bulk formulation.

  • Dosage: Based on studies with other potent DHODH inhibitors, a starting dose range of 10-50 mg/kg could be considered for this compound. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal effective dose.

  • Administration:

    • Oral Gavage (PO): Administer the this compound formulation directly into the stomach using a gavage needle.

    • Intraperitoneal Injection (IP): Inject the formulation into the peritoneal cavity.

  • Treatment Schedule: A daily or twice-daily administration schedule is common for small molecule inhibitors. The exact schedule should be determined based on the pharmacokinetic and pharmacodynamic properties of this compound.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to monitor tumor volumes in both the treatment and vehicle control groups throughout the study.

  • Body Weight and Clinical Observations: Monitor the body weight of the mice and record any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when signs of significant toxicity are observed.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualization

Signaling Pathway of this compound Action

ML390_Signaling_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DHODH->Orotate This compound This compound This compound->DHODH Inhibition Pyrimidine_Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Depletion Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibition Differentiation Cell Differentiation Cell_Proliferation->Differentiation Induction

Caption: Signaling pathway of this compound, a DHODH inhibitor.

Experimental Workflow for Mouse Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MOLM-13) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Xenograft_Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Xenograft_Implantation Tumor_Growth 4. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a mouse xenograft study with this compound.

References

Application Notes and Protocols for Measuring ML390 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ML390 is a potent and specific inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in acute myeloid leukemia (AML) cells.[2][3][5]

These application notes provide detailed protocols for a range of cell-based assays to characterize the activity of this compound. The assays are designed to assess the compound's primary cellular effects, confirm its mechanism of action, and quantify its potency. The intended audience for these protocols includes researchers, scientists, and drug development professionals working in oncology and drug discovery.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound activity as determined by various cell-based assays.

Cell Line Assay Type Parameter Value Reference
Murine AML (ER-HoxA9)DifferentiationED50~2 µM[3]
Human AML (U937)DifferentiationED50~2 µM[3]
Human AML (THP1)DifferentiationED50~2 µM[3]
Human cell linesAnti-Enterovirus 71IC500.06601 µM

Note: ED50 (Median Effective Dose) refers to the concentration of this compound that induces a half-maximal response in the differentiation assay.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the described experimental protocols.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP de novo Pyrimidine Synthesis DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->DHODH Inhibition

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Protocols

Cell Differentiation Assay by Flow Cytometry

This assay quantifies the induction of myeloid differentiation in AML cells following treatment with this compound by measuring the expression of cell surface markers.

Principle: Immature myeloid blasts are characterized by the expression of markers like CD34. Upon differentiation, these cells upregulate the expression of markers such as CD11b and CD14. Flow cytometry is used to quantify the percentage of cells expressing these markers.

Protocol:

  • Cell Culture: Culture AML cell lines (e.g., THP-1, U937, HL-60) in appropriate media and conditions.

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.

  • This compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation.

    • Wash cells twice with ice-cold PBS containing 1% BSA.

    • Resuspend cells in 100 µL of staining buffer (PBS + 1% BSA).

    • Add fluorochrome-conjugated antibodies against CD11b and CD14 (and CD34 as a marker of immaturity).

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash cells twice with staining buffer.

    • Resuspend cells in 500 µL of staining buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the live cell population and quantify the percentage of CD11b and CD14 positive cells.

Flow_Cytometry_Workflow A Seed AML Cells B Treat with this compound (72-96h) A->B C Harvest and Stain with Fluorescent Antibodies (e.g., anti-CD11b, anti-CD14) B->C D Analyze by Flow Cytometry C->D E Quantify Percentage of Differentiated Cells D->E

Caption: Experimental workflow for the cell differentiation assay using flow cytometry.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effects of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • This compound Treatment: After 24 hours, add 100 µL of medium containing various concentrations of this compound (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound (72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Uridine Rescue Assay

This assay is performed to confirm that the biological effects of this compound are a direct consequence of inhibiting the de novo pyrimidine synthesis pathway.

Principle: If the effects of this compound (e.g., decreased viability or induced differentiation) are due to pyrimidine starvation, then supplementing the culture medium with exogenous uridine should bypass the metabolic block and rescue the cells from the compound's effects.

Protocol:

  • Experimental Setup: Set up the cell differentiation or cell viability assay as described above.

  • Co-treatment: In a parallel set of experiments, co-treat the cells with this compound and a range of uridine concentrations (e.g., 10-100 µM).

  • Incubation and Analysis: Follow the respective protocols for the differentiation or viability assay.

  • Data Interpretation: Compare the effects of this compound in the presence and absence of uridine. A significant reversal of the this compound-induced phenotype by uridine confirms the on-target mechanism of action.

Uridine_Rescue_Logic This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Cell_Effect Cell Differentiation or Decreased Viability Pyrimidine_Depletion->Cell_Effect Rescue Rescue of Cellular Phenotype Uridine Exogenous Uridine Salvage_Pathway Pyrimidine Salvage Pathway Uridine->Salvage_Pathway Salvage_Pathway->Rescue Bypasses Block

Caption: Logical diagram of the uridine rescue assay.

DHODH Activity Assay in Cell Lysates

This protocol describes a method to directly measure the enzymatic activity of DHODH in lysates from cells treated with this compound.

Principle: This assay measures the conversion of dihydroorotate to orotate by DHODH. The production of orotate is quantified using a fluorometric method. A decrease in orotate production in lysates from this compound-treated cells compared to control cells indicates DHODH inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound for a specified time (e.g., 24 hours).

    • Harvest and wash the cells.

    • Lyse the cells in a suitable buffer (e.g., containing Triton X-100) and collect the lysate after centrifugation.

  • Enzymatic Reaction:

    • In a 96-well plate, mix the cell lysate with a reaction buffer containing dihydroorotate as the substrate and coenzyme Q10.

    • Incubate at 37°C for 60 minutes.

  • Orotate Detection:

    • Stop the reaction and add a fluorogenic reagent (e.g., 4-trifluoromethyl-benzamidoxime) and a developing solution (e.g., K3[Fe(CN)6]).

    • Heat the mixture to facilitate the fluorescent reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 460 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the DHODH activity, normalizing to the total protein concentration of the lysate.

    • Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

DHODH_Activity_Workflow A Treat Cells with this compound and Prepare Lysates B Incubate Lysate with Dihydroorotate Substrate A->B C Add Fluorogenic Reagent for Orotate Detection B->C D Measure Fluorescence C->D E Calculate DHODH Inhibition D->E

Caption: Workflow for the cell-based DHODH activity assay.

Metabolite Quantification by LC-MS/MS

This advanced assay directly measures the accumulation of the DHODH substrate, dihydroorotate (DHO), in cells treated with this compound, providing a direct readout of target engagement.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying small molecules. Following treatment with this compound, intracellular metabolites are extracted and analyzed by LC-MS/MS to measure the levels of DHO.

Protocol:

  • Cell Treatment: Treat cells with this compound or vehicle control for a defined period (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Rapidly harvest and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Collect the supernatant containing the metabolites after centrifugation.

  • Sample Preparation:

    • Dry the metabolite extract, for example, under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column.

    • Detect and quantify DHO using specific mass transitions (parent ion -> fragment ion).

  • Data Analysis:

    • Normalize the DHO signal to an internal standard and the cell number or protein content.

    • Compare the levels of DHO in this compound-treated cells to control cells to determine the fold-increase in the substrate.

LCMS_Workflow A Treat Cells with this compound B Harvest Cells and Extract Metabolites A->B C Analyze by LC-MS/MS B->C D Quantify Dihydroorotate (DHO) Levels C->D E Determine Fold-Increase Compared to Control D->E

Caption: Workflow for metabolite quantification by LC-MS/MS.

References

Application Notes and Protocols for Studying Metabolic Flux in Cancer Cells Using ML390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. A key feature of this reprogramming is an altered redox state, often leaving cancer cells vulnerable to oxidative stress. ML390, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), offers a powerful tool to probe these vulnerabilities. GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inhibition by this compound leads to an iron-dependent form of programmed cell death known as ferroptosis. This process is intricately linked to cellular metabolism, particularly lipid and amino acid metabolism. These application notes provide a comprehensive guide to using this compound for studying metabolic flux in cancer cells, offering insights into the metabolic consequences of inducing ferroptosis.

Mechanism of Action: this compound and Metabolic Reprogramming

This compound inhibits GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptosis. This disruption of redox homeostasis has profound effects on cellular metabolism:

  • Lipid Metabolism: The accumulation of lipid peroxides directly impacts the composition and integrity of cellular membranes. This can alter the function of membrane-bound transporters and signaling molecules, indirectly affecting metabolic pathways.

  • Amino Acid Metabolism: Ferroptosis is closely linked to glutamine metabolism. Glutamine is a key substrate for the synthesis of glutathione (GSH), an essential cofactor for GPX4. Inhibition of GPX4 can lead to a compensatory increase in glutamine uptake and metabolism as the cell attempts to counteract oxidative stress.[1][2][3][4][5]

  • Central Carbon Metabolism: The increased demand for NADPH and other reducing equivalents to combat oxidative stress can rewire central carbon metabolism, potentially impacting glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Metabolism

While direct quantitative metabolic flux analysis data for this compound is emerging, studies on GPX4 inhibition and ferroptosis provide key insights into the expected metabolic shifts. The following table summarizes the anticipated effects of this compound treatment on key metabolic parameters in cancer cells.

Metabolic ParameterExpected Change with this compound TreatmentRationaleKey References
Oxygen Consumption Rate (OCR) DecreasedAltered mitochondrial function and integrity due to lipid peroxidation.[6]
Extracellular Acidification Rate (ECAR) VariableMay increase due to a compensatory shift to glycolysis, or decrease with widespread metabolic collapse.[7][8]
Glycolytic Rate Potentially IncreasedTo meet the demand for ATP and biosynthetic precursors under mitochondrial stress.[7]
Glutamine Uptake IncreasedTo support GSH synthesis and replenish TCA cycle intermediates.[1][2][3][4]
Glutathione (GSH) Levels DepletedIncreased consumption to counteract lipid peroxidation.[6]
Lipid Peroxidation IncreasedDirect consequence of GPX4 inhibition.[6]
NADPH Levels DecreasedIncreased consumption by antioxidant pathways.[3]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Metabolic Reprogramming

ML390_Metabolic_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 inhibition Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Metabolic_Stress Metabolic Stress & Reprogramming Lipid_ROS->Metabolic_Stress Glutathione Glutathione (GSH) Glutathione->GPX4 cofactor Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis Glutaminolysis->Glutathione precursor TCA_Cycle TCA Cycle Glutaminolysis->TCA_Cycle anaplerosis Metabolic_Stress->TCA_Cycle

Caption: this compound inhibits GPX4, leading to lipid peroxidation, ferroptosis, and metabolic reprogramming.

Experimental Workflow for Metabolic Flux Analysis with this compound

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells for Assay Cell_Culture->Cell_Seeding ML390_Treatment 3. Treat with this compound (or vehicle control) Cell_Seeding->ML390_Treatment Seahorse 4a. Seahorse XF Analysis (OCR & ECAR) ML390_Treatment->Seahorse Isotope_Tracing 4b. Stable Isotope Tracing (e.g., 13C-Glucose) ML390_Treatment->Isotope_Tracing Flux_Analysis 7. Metabolic Flux Analysis Seahorse->Flux_Analysis Metabolite_Extraction 5. Metabolite Extraction Isotope_Tracing->Metabolite_Extraction MS_Analysis 6. LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis MS_Analysis->Flux_Analysis Data_Interpretation 8. Interpretation Flux_Analysis->Data_Interpretation

Caption: Workflow for assessing metabolic flux in cancer cells treated with this compound.

Experimental Protocols

Protocol 1: Real-time Metabolic Analysis using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Analyzer

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator.

  • This compound Treatment:

    • On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentration of this compound or vehicle control.

    • Incubate the plate in a non-CO2 incubator at 37°C for a predetermined time (e.g., 4-24 hours) to allow for the metabolic effects of this compound to manifest.

  • Seahorse XF Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Load the hydrated sensor cartridge with the appropriate mitochondrial and glycolytic stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test; glucose, oligomycin, 2-DG for Glycolysis Stress Test).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR, followed by measurements after the injection of stressor compounds.

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number.

    • Calculate key metabolic parameters such as basal respiration, maximal respiration, spare respiratory capacity, and glycolytic capacity.

    • Compare the metabolic profiles of this compound-treated cells to vehicle-treated controls.[7][8][9][10][11]

Protocol 2: Stable Isotope Tracing and Metabolomics

This protocol uses stable isotope-labeled nutrients (e.g., ¹³C-glucose) to trace the flow of atoms through metabolic pathways.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Culture medium with ¹³C-labeled glucose (or other labeled nutrient)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or vehicle control for the desired duration.

  • Isotope Labeling:

    • Shortly before harvesting (e.g., 30 minutes to 4 hours, depending on the pathway of interest), replace the culture medium with the medium containing the ¹³C-labeled nutrient.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

    • Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.[12][13][14][15]

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes, then centrifuge at high speed to pellet cell debris.

  • Sample Preparation and LC-MS Analysis:

    • Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS system to identify and quantify the mass isotopologues of key metabolites.

  • Data Analysis:

    • Determine the fractional contribution of the labeled nutrient to various metabolic pools.

    • Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through specific metabolic pathways.

    • Compare the flux maps of this compound-treated cells to control cells to identify pathways that are significantly altered.[12][13][14][15][16]

Conclusion

This compound is a valuable tool for investigating the metabolic vulnerabilities of cancer cells. By inducing ferroptosis through the inhibition of GPX4, this compound perturbs the delicate redox balance and forces a reprogramming of cellular metabolism. The protocols outlined in these application notes provide a framework for researchers to dissect these metabolic changes, offering potential new avenues for therapeutic intervention in cancer. The combination of real-time metabolic analysis and stable isotope tracing will provide a comprehensive understanding of how targeting lipid peroxidation can be exploited to disrupt cancer cell metabolism.

References

Troubleshooting & Optimization

ML390 In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the dihydroorotate dehydrogenase (DHODH) inhibitor, ML390, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is also soluble in dimethylformamide (DMF) and ethanol.

Q2: What are the reported solubility limits for this compound in common organic solvents?

A2: The solubility of this compound can vary slightly between batches. However, typical maximum concentrations are reported in the table below. It is always recommended to consult the manufacturer's product datasheet for the most accurate information for a specific lot.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: this compound has very low solubility in aqueous solutions. Direct dissolution in PBS or cell culture media is not recommended as it will likely result in poor solubility and precipitation. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous medium. For example, the solubility in a 1:2 mixture of DMSO:PBS (pH 7.2) is approximately 0.3 mg/mL.

Q4: What is the recommended storage condition and stability for this compound stock solutions?

A4: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. One supplier suggests that in solvent, this compound is stable for 3 months at -80°C and 2 weeks at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?

A5: The tolerance to DMSO is cell-line dependent. For many cell lines, including the acute myeloid leukemia (AML) cell lines U937 and THP-1 where this compound is active, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated. However, concentrations at or above 2% have been shown to have cytotoxic effects on these cell lines. It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving completely in the organic solvent.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in the chosen solvent.

    • Solution: Refer to the solubility data table. Try reducing the target concentration of your stock solution.

  • Possible Cause: Insufficient mixing or dissolution time.

    • Solution: Gently warm the solution (e.g., in a 37°C water bath for a short period) and vortex or sonicate to aid dissolution. Ensure the vial is tightly capped to prevent solvent evaporation.

Issue 2: this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media.

  • Possible Cause: The aqueous solubility of this compound has been exceeded. This is a common issue with hydrophobic compounds.

    • Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the rest of the media.

    • Solution 2: Pre-warming the media: Having the cell culture media at 37°C can sometimes help to keep the compound in solution upon dilution.

    • Solution 3: Rapid Mixing: Add the DMSO stock to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.

    • Solution 4: Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

Issue 3: I observe particulate matter in my cell culture wells after adding the this compound working solution.

  • Possible Cause: This is likely due to the precipitation of this compound.

    • Solution: Visually inspect your working solution before adding it to the cells. If you see any precipitate, do not use it. Prepare a fresh working solution, potentially at a lower concentration, using the techniques described above to prevent precipitation. It is also good practice to prepare the final working solution immediately before use.

Quantitative Data Summary

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO~20 - 42.67~49.2 - 105
DMF1229.53
Ethanol~3 - 31.5~7.4 - 77.5
DMSO:PBS (pH 7.2) (1:2)0.30.74

Note: The molecular weight of this compound is 406.4 g/mol . Solubility values can vary between suppliers and batches.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 20 mM stock solution, you will need 8.128 mg of this compound (MW: 406.4 g/mol ).

    • Weigh out the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

  • Materials: 20 mM this compound stock solution in DMSO, pre-warmed sterile cell culture media.

  • Procedure:

    • Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

    • Perform a serial dilution to minimize precipitation. For example, to make a 10 µM working solution in 10 mL of media:

      • Prepare an intermediate dilution by adding 5 µL of the 20 mM stock solution to 995 µL of pre-warmed media. This gives a 100 µM intermediate solution. Mix well by gentle pipetting.

      • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media. This results in the final 10 µM working solution.

    • Mix the final working solution thoroughly by inverting the tube several times.

    • Visually inspect the solution for any signs of precipitation before adding it to your cell culture plates.

    • The final DMSO concentration in this example is 0.05%, which is well-tolerated by most cell lines.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate final_dilution Perform Final Dilution in Pre-warmed Media intermediate->final_dilution mix Mix Gently final_dilution->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Precipitation start Precipitation Observed Upon Dilution into Media check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No warm_media Pre-warm media to 37°C? check_stock->warm_media Yes do_warm Warm media and retry dilution. warm_media->do_warm No serial_dilution Using serial dilution? warm_media->serial_dilution Yes do_warm->serial_dilution do_serial Implement stepwise dilution. serial_dilution->do_serial No lower_conc Consider lowering the final working concentration. serial_dilution->lower_conc Yes do_serial->lower_conc

Caption: Decision tree for troubleshooting precipitation.

common problems with ML390 stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of ML390, a potent and selective inhibitor of Nocturnin. The information is tailored for researchers, scientists, and drug development professionals to address common stability and experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing inconsistent results or a loss of this compound activity in my cell-based assays over time. What could be the cause?

A1: Inconsistent results or loss of activity with this compound can stem from several factors related to its stability in aqueous solutions.

  • Potential Cause 1: Hydrolytic Instability. this compound possesses a lactam ring that can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media. This degradation would lead to an inactive compound and consequently, a loss of inhibitory effect.

  • Solution:

    • Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO.

    • When diluting into aqueous buffers or cell culture media, do so immediately before use.

    • For longer-term experiments, consider replenishing the this compound-containing media at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.

  • Potential Cause 2: Non-specific Binding. this compound, like many small molecules, can adsorb to plasticware, leading to a lower effective concentration in your experiment.

  • Solution:

    • Use low-adhesion microplates and pipette tips.

    • Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate non-specific binding, but be mindful of potential interactions between BSA and this compound.

Q2: My experimental results suggest potential off-target effects. How can I investigate and mitigate this?

A2: While this compound is reported to be a selective inhibitor of Nocturnin, off-target activities are a possibility for any small molecule.

  • Potential Cause 1: Covalent Modification. Some small molecules can form covalent bonds with proteins other than their intended target, leading to a range of off-target effects.

  • Solution:

    • Perform a washout experiment. If the inhibitory effect of this compound is reversible after removing the compound, it is less likely to be acting via irreversible covalent modification.

    • Consult off-target screening panels to identify potential unintended targets. Several commercial services offer these panels.

  • Potential Cause 2: Redox Activity. this compound could potentially participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress, which can confound experimental results.

  • Solution:

    • Include an antioxidant, such as N-acetylcysteine (NAC), in your experimental setup as a control to see if it rescues any observed phenotypes.

    • Directly measure ROS levels in your experimental system in the presence and absence of this compound using probes like DCFDA.

Q3: I am having trouble with the solubility of this compound in my aqueous experimental buffer.

A3: Poor solubility can lead to compound precipitation and inaccurate concentrations.

  • Potential Cause: this compound is a hydrophobic molecule with limited aqueous solubility.

  • Solution:

    • Prepare high-concentration stock solutions in 100% DMSO.

    • When preparing working solutions, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.

    • Visually inspect your final working solutions for any signs of precipitation. If observed, you may need to lower the final concentration of this compound or explore the use of solubilizing agents, though the latter should be done with caution as they can affect biological systems.

Q4: I am concerned about potential interference of this compound with my assay technology, particularly fluorescence-based readouts.

A4: It is crucial to rule out assay artifacts when working with small molecules.

  • Potential Cause: this compound may possess intrinsic fluorescent properties or could quench the fluorescence of your reporter probe.

  • Solution:

    • Run a control experiment with this compound in the absence of any biological material (e.g., cells or enzymes) to assess its baseline fluorescence at the excitation and emission wavelengths of your assay.

    • Perform a control experiment to see if this compound interferes with a known fluorescent standard used in your assay.

Quantitative Data Summary

ParameterValueConditions
Solubility
DMSO≥ 25 mg/mLRoom Temperature
PBS (pH 7.4)Estimated < 10 µMRoom Temperature
Stability
In DMSO StockStable for monthsStored at -20°C, protected from light
In Aqueous Buffer (PBS)Prone to hydrolysisHalf-life can be concentration and pH-dependent
In Cell Culture MediaDegradation likelyPresence of serum enzymes may accelerate degradation
Off-Target Profile
hERG Inhibition (IC50)> 10 µM (typical for many selective compounds, but should be experimentally verified)Electrophysiology assay

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of this compound in PBS

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the this compound stock solution to a final concentration of 10 µM in sterile phosphate-buffered saline (PBS), pH 7.4. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate the this compound solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Generation

  • Cell Seeding: Seed cells of interest in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Loading with DCFDA: Wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 30 minutes at 37°C.

  • Treatment: Wash the cells again with warm PBS and then treat with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).

  • Measurement: Immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the fold change in ROS production.

Visualizations

ML390_Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results/ Loss of Activity Hydrolysis Hydrolytic Instability Inconsistent_Results->Hydrolysis Binding Non-specific Binding Inconsistent_Results->Binding Off_Target Off-Target Effects Inconsistent_Results->Off_Target Solubility Poor Solubility Inconsistent_Results->Solubility Interference Assay Interference Inconsistent_Results->Interference Fresh_Prep Prepare Fresh Solutions/ Replenish Media Hydrolysis->Fresh_Prep Low_Adhesion Use Low-Adhesion Plastics Binding->Low_Adhesion Washout Perform Washout Experiment Off_Target->Washout ROS_Assay Measure ROS Generation Off_Target->ROS_Assay DMSO_Stock Use High Conc. DMSO Stock Solubility->DMSO_Stock Assay_Control Run Assay Controls (No Cells) Interference->Assay_Control

Caption: Troubleshooting workflow for common this compound experimental issues.

ROS_Generation_Pathway This compound This compound (Potential Redox Cycling) Cellular_Reductases Cellular Reductases This compound->Cellular_Reductases Reduction Oxygen O₂ Cellular_Reductases->Oxygen Electron Transfer Superoxide O₂⁻ (Superoxide) Oxygen->Superoxide Reduction ROS Other ROS Superoxide->ROS Cellular_Stress Cellular Stress/ Off-Target Effects ROS->Cellular_Stress

Caption: Potential pathway for this compound-induced ROS generation.

Optimizing ML390 Dosage for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of ML390 for maximum efficacy in acute myeloid leukemia (AML) research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This selective pressure induces the differentiation of AML cells, halting their uncontrolled proliferation.

Q2: What is a good starting concentration for in vitro experiments with this compound?

A2: A good starting point for in vitro experiments is in the low micromolar range. The half-maximal effective concentration (ED50) for inducing differentiation in various murine and human AML cell lines is approximately 2 µM. The half-maximal inhibitory concentration (IC50) for DHODH inhibition is around 0.56 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I assess the efficacy of this compound in my cell culture experiments?

A3: The efficacy of this compound can be assessed through several methods:

  • Cell Viability Assays: Assays like the MTT assay can be used to determine the effect of this compound on the proliferation and viability of AML cells.

  • Differentiation Assays: The induction of myeloid differentiation can be monitored by flow cytometry for the expression of cell surface markers such as CD11b and CD14. Morphological changes consistent with differentiation can be observed using Wright-Giemsa staining.

  • Target Engagement Assays: Measuring the accumulation of the DHODH substrate, dihydroorotate, or the depletion of downstream metabolites can confirm target engagement.

Q4: Is there any available in vivo data for this compound?

A4: While initial studies indicated that this compound would be tested in mouse models of AML, specific publicly available data on in vivo dosage, efficacy, pharmacokinetics, and toxicology remains limited. Researchers are encouraged to perform pilot studies to determine the optimal dosing regimen and to assess tolerability in their specific animal models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

ParameterCell Line TypeConcentrationReference
ED50 (Differentiation)Murine and Human AML~ 2 µM[1]
IC50 (DHODH Inhibition)Human DHODH0.56 µM[2]

Mandatory Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP -> CTP, TTP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation Arrest DNA_RNA->Proliferation Differentiation Cell Differentiation This compound This compound This compound->DHODH Inhibition DHODH->Orotate Product DHODH->Differentiation

Caption: Signaling pathway of this compound-mediated DHODH inhibition.

Experimental_Workflow start Start: AML Cell Culture dose_response 1. Dose-Response Assay (MTT) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 differentiation_assays 2. Differentiation Assays determine_ic50->differentiation_assays flow_cytometry Flow Cytometry (CD11b/CD14) differentiation_assays->flow_cytometry morphology Morphological Analysis (Wright-Giemsa) differentiation_assays->morphology data_analysis 3. Data Analysis & Interpretation flow_cytometry->data_analysis morphology->data_analysis conclusion Conclusion: Optimal this compound Dosage data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on AML cells and to calculate the IC50 value.

Materials:

  • AML cell line (e.g., U937, THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software.

Assessment of Myeloid Differentiation by Flow Cytometry

Objective: To quantify the induction of myeloid differentiation in AML cells treated with this compound by measuring the expression of cell surface markers.

Materials:

  • AML cells treated with this compound

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD11b and CD14

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest untreated and this compound-treated AML cells.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Add the recommended concentration of anti-CD11b, anti-CD14, and corresponding isotype control antibodies to the respective tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Morphological Analysis of Differentiation by Wright-Giemsa Staining

Objective: To visually assess the morphological changes associated with myeloid differentiation in this compound-treated AML cells.

Materials:

  • Untreated and this compound-treated AML cells

  • Microscope slides

  • Cytocentrifuge (optional)

  • Wright-Giemsa stain

  • Methanol (for fixation)

  • Distilled water or buffer

  • Light microscope

Procedure:

  • Prepare cell smears on microscope slides using a cytocentrifuge or by the drop method.

  • Air dry the slides completely.

  • Fix the cells by immersing the slides in methanol for 1-2 minutes.

  • Allow the slides to air dry.

  • Cover the slides with Wright-Giemsa stain for 1-3 minutes.

  • Add an equal volume of distilled water or buffer to the slide and allow it to stand for 4-6 minutes.

  • Rinse the slides thoroughly with distilled water.

  • Allow the slides to air dry in an upright position.

  • Examine the slides under a light microscope and observe for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of cytoplasmic granules.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound activity in vitro - this compound degradation- Prepare fresh stock solutions. Store this compound powder at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles.
- Incorrect dosage- Perform a dose-response experiment to determine the optimal concentration for your cell line.
- Cell line resistance- Some AML cell lines may be inherently resistant. Consider using a different, more sensitive cell line.
High background in MTT assay - Contamination- Ensure aseptic techniques. Check for microbial contamination in cell cultures.
- High cell density- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.
Poor separation of cell populations in flow cytometry - Inadequate antibody titration- Titrate antibodies to determine the optimal concentration for staining.
- Non-specific antibody binding- Include an Fc block step before antibody staining. Use appropriate isotype controls.
- Cell clumping- Ensure single-cell suspension by gentle pipetting or filtering before analysis.
Inconsistent Wright-Giemsa staining - Improper fixation- Ensure complete methanol fixation before staining.
- Incorrect staining/buffer timing- Optimize staining and buffering times for your specific cell type and stain batch.
- Old or contaminated stain- Use fresh, filtered stain and buffer solutions.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ML390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo bioavailability of the dihydroorotate dehydrogenase (DHODH) inhibitor, ML390. Given that further optimization of the this compound scaffold was not pursued, this guide focuses on leveraging established formulation and experimental strategies to maximize its utility in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells.[2] It has been shown to induce differentiation in acute myeloid leukemia (AML) cells.[1][3]

Q2: What are the known challenges associated with the in vivo use of this compound?

The primary challenges with this compound include its moderate aqueous solubility (2.5 μM in PBS, pH 7.4) and high plasma protein binding (99% in both murine and human plasma).[1] Additionally, solutions of this compound have been observed to undergo some decomposition over time, which can impact experimental reproducibility and in vivo efficacy.[1]

Q3: Why is improving the bioavailability of this compound important for my research?

Enhancing the bioavailability of this compound is crucial for achieving sufficient plasma concentrations to effectively inhibit DHODH in vivo. Poor bioavailability can lead to underestimated efficacy in preclinical models and may require the administration of higher, potentially toxic, doses.[4] Optimizing the formulation can lead to more consistent and reliable experimental outcomes.

Q4: Are there any clinically successful drugs that target DHODH?

Yes, drugs like leflunomide and its active metabolite, teriflunomide, are approved for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by inhibiting DHODH.[2] Brequinar is another DHODH inhibitor that has been investigated in clinical trials for cancer.[5] The clinical use of these compounds underscores the therapeutic potential of targeting this pathway.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or variable plasma exposure of this compound after oral administration. Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area and enhance the dissolution rate.[4] 2. Formulate as a Solution: Prepare a solution using appropriate solubilizing excipients (see Formulation Strategies section). 3. Amorphous Solid Dispersion: Create an amorphous solid dispersion to improve the dissolution rate and extent.
Precipitation of this compound in aqueous buffers or upon dilution. This compound has low aqueous solubility and may be unstable in certain solutions over time.[1]1. Optimize Vehicle Composition: Use a co-solvent system or a lipid-based formulation to maintain solubility. 2. Prepare Fresh Formulations: Prepare dosing solutions immediately before administration to minimize degradation.[1] 3. Conduct Stability Studies: Assess the stability of your formulation under experimental conditions (e.g., temperature, light exposure).
Inconsistent efficacy in animal models despite consistent dosing. Variability in drug absorption due to physiological factors (e.g., food effects, GI motility).1. Control for Food Effects: Standardize the feeding schedule of experimental animals, as food can alter the absorption of poorly soluble drugs. 2. Use a Solution or Nanosuspension: These formulations can provide more consistent absorption compared to simple suspensions.[4]
High inter-animal variability in pharmacokinetic (PK) profiles. Differences in individual animal metabolism or absorption.1. Increase the number of animals per group to improve statistical power. 2. Refine the formulation to ensure more uniform absorption across subjects. A well-formulated solution or nanosuspension can reduce variability.[4]

Formulation Strategies to Enhance Bioavailability

The selection of an appropriate formulation is critical for improving the oral bioavailability of poorly soluble compounds like this compound. Below is a summary of common approaches.

Formulation StrategyDescriptionKey Considerations
Aqueous Solutions (with pH adjustment) For ionizable compounds, adjusting the pH of the vehicle can increase solubility.This compound's pKa would need to be determined to effectively use this strategy. The pH of the formulation should be within a physiologically tolerable range for the route of administration (typically pH 2-11 for oral).[6]
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol, DMSO) and water.The concentration of the organic solvent should be minimized to avoid toxicity. DMSO can have pharmacological effects and should be used with caution.[7]
Surfactant-based Formulations (Micellar Solutions) Surfactants (e.g., Tween 80, Cremophor EL) can form micelles that encapsulate the drug, increasing its solubility.The concentration of the surfactant should be carefully chosen to be above the critical micelle concentration (CMC) but below levels that cause toxicity.
Lipid-based Formulations Formulations containing lipids, such as oils, can enhance the absorption of lipophilic drugs through the lymphatic system. This includes self-emulsifying drug delivery systems (SEDDS).[4]The choice of lipid and emulsifiers is crucial for the performance of the formulation. In vitro dispersion tests can help in screening formulations.
Nanosuspensions A sub-micron colloidal dispersion of the pure drug, typically stabilized by surfactants or polymers.This method significantly increases the surface area for dissolution. It is particularly useful for early animal studies.[4]
Amorphous Solid Dispersions The drug is dispersed in a carrier polymer in an amorphous state, which has higher solubility than the crystalline form.Techniques like spray drying or hot-melt extrusion are used for preparation. The physical stability of the amorphous form needs to be monitored.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice

This protocol provides a general method for preparing a co-solvent-based formulation suitable for oral administration in preclinical animal studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound completely. A common starting ratio is 5-10% of the final volume.

  • Add PEG 400 to the solution and vortex thoroughly. A typical concentration is 30-40% of the final volume.

  • Add Tween 80 to the mixture and vortex until a clear solution is obtained. A common concentration is 5-10% of the final volume.

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If necessary, briefly sonicate the solution.

  • Prepare the formulation fresh on the day of the experiment.

Example Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline (v/v/v/v)

Protocol 2: In Vivo Pharmacokinetic (PK) Study Design

This protocol outlines a basic design for a pharmacokinetic study to evaluate the bioavailability of a novel this compound formulation.

Animals:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

Groups:

  • Group 1 (Intravenous): this compound administered via tail vein injection (e.g., 1-2 mg/kg in a suitable IV formulation). This group is essential to determine the absolute bioavailability.

  • Group 2 (Oral): this compound administered via oral gavage using the test formulation (e.g., 10 mg/kg).

Procedure:

  • Fast animals overnight before dosing (with free access to water).

  • Administer this compound to each animal according to the assigned group.

  • Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Oral Bioavailability (F%) Calculation:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Signaling Pathway of DHODH Inhibition in AML

DHODH_Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate OA Orotate UMP Uridine Monophosphate (UMP) OA->UMP ... Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Differentiation Myeloid Differentiation Proliferation->Differentiation Inhibition of proliferation allows for differentiation AML AML Cell Proliferation->AML DHODH->OA Product This compound This compound This compound->DHODH

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, leading to reduced AML cell proliferation.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow start Start: Poorly Soluble This compound formulation Formulation Development start->formulation cosolvent Co-solvent System formulation->cosolvent Strategy 1 lipid Lipid-based Formulation formulation->lipid Strategy 2 nano Nanosuspension formulation->nano Strategy 3 invitro In Vitro Characterization (Solubility, Stability) cosolvent->invitro lipid->invitro nano->invitro pk_study In Vivo PK Study (Oral & IV Dosing) invitro->pk_study analysis Data Analysis (Calculate F%) pk_study->analysis decision Bioavailability Goal Met? analysis->decision end Proceed to Efficacy Studies decision->end Yes optimize Optimize Formulation decision->optimize No optimize->formulation

Caption: A systematic workflow for the formulation and in vivo evaluation of this compound.

References

Technical Support Center: Addressing ML390 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the G6PD inhibitor, ML390, in cancer cell lines.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). By inhibiting G6PD, this compound decreases the production of NADPH, a critical molecule for antioxidant defense and nucleotide biosynthesis. This leads to an increase in reactive oxygen species (ROS) and can induce cell death in cancer cells that have a high demand for NADPH.

2. What are the potential mechanisms of resistance to this compound in cancer cell lines?

While direct resistance to this compound is an emerging area of study, resistance to G6PD inhibitors can be attributed to several mechanisms:

  • Upregulation of G6PD expression: Cancer cells may increase the production of the G6PD protein to overcome the inhibitory effect of this compound.

  • Genetic mutations in the G6PD gene: Alterations in the gene encoding G6PD could potentially reduce the binding affinity of this compound to the enzyme.

  • Activation of bypass pathways: Cells might activate alternative metabolic pathways to generate NADPH or other antioxidant molecules, compensating for the G6PD inhibition.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.

3. How can I determine if my cancer cell line has developed resistance to this compound?

The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value suggests the development of resistance.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound Treatment

Symptom: Higher concentrations of this compound are required to achieve the same level of cell death as previously observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Development of Resistance Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line.An increased IC50 value confirms resistance.
Drug Inactivation Ensure proper storage of this compound solution (aliquoted and stored at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.Consistent results with freshly prepared drug.
Cell Line Contamination Check for mycoplasma contamination and verify cell line identity through STR profiling.Elimination of contamination as a variable.
Issue 2: Unexpected Experimental Results

Symptom: Inconsistent or non-reproducible results in this compound-treated cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Variability in Cell Health Ensure cells are in the logarithmic growth phase and have consistent seeding densities for all experiments.More consistent and reproducible data.
Assay Interference If using a colorimetric or fluorometric assay, check for any potential interference of this compound with the assay reagents.Accurate measurement of cell viability.
Incorrect Drug Concentration Verify the calculations for drug dilutions and ensure accurate pipetting.Expected dose-dependent effects are observed.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing drug-resistant cell lines by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile culture flasks and plates

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.

  • Monitor Cell Viability: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization of Resistant Line: Once a resistant cell line is established, characterize its level of resistance by determining the new IC50 value. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines (parental and resistant)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blotting for G6PD and Downstream Effectors

This protocol is for analyzing the protein expression levels of G6PD and other relevant proteins.

Materials:

  • Cell lysates from parental and resistant cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-G6PD, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
A549 (Lung Cancer)5.248.79.4
MCF-7 (Breast Cancer)8.165.28.0
HCT116 (Colon Cancer)3.539.111.2

Note: These are example values and will vary depending on the cell line and experimental conditions.

Table 2: Example Western Blot Quantification of G6PD Expression

Cell LineG6PD/β-actin (Parental)G6PD/β-actin (Resistant)Fold Change
A5491.03.23.2
MCF-71.02.82.8
HCT1161.04.14.1

Note: Data is normalized to the parental cell line.

Visualizations

G6PD_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_ROS Redox Homeostasis cluster_synthesis Biosynthesis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD Ru5P Ribulose-5-Phosphate PGL->Ru5P Nucleotides Nucleotide Synthesis Ru5P->Nucleotides NADP NADP+ NADPH NADPH NADP->NADPH ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduces GSSG Glutathione (oxidized) NADPH->GSSG FattyAcids Fatty Acid Synthesis NADPH->FattyAcids ROS->GSSG Glutathione Peroxidase GSH Glutathione (reduced) GSSG->GSH Glutathione Reductase This compound This compound This compound->G6P Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Start Parental Cancer Cell Line Treatment Treat with increasing concentrations of this compound Start->Treatment Resistant Establish this compound Resistant Cell Line Treatment->Resistant Viability Cell Viability Assay (e.g., MTT) Resistant->Viability Western Western Blotting Resistant->Western Metabolic Metabolic Analysis (e.g., Seahorse) Resistant->Metabolic IC50 Determine IC50 values Viability->IC50 Protein Quantify protein expression (e.g., G6PD) Western->Protein Metabolic_Flux Analyze metabolic flux Metabolic->Metabolic_Flux Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound G6PD G6PD This compound->G6PD Inhibits Cell Cancer Cell G6PD->Cell Promotes Survival Upregulation G6PD Upregulation Cell->Upregulation Mutation G6PD Mutation Cell->Mutation Bypass Metabolic Bypass (e.g., IDH1) Cell->Bypass Efflux Drug Efflux Pump (e.g., MDR1) Cell->Efflux Upregulation->G6PD Mutation->G6PD Alters Bypass->Cell Compensates for G6PD inhibition Efflux->this compound Removes from cell

References

enhancing the potency of ML390 in combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the potency of ML390 in combination therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound in combination with other therapeutic agents.

FAQs and Troubleshooting Guides

This section addresses common questions and challenges encountered during in vitro and preclinical studies involving this compound combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

Q2: What is the rationale for using this compound in combination therapy?

A2: The rationale for using this compound in combination therapy is to enhance its anti-cancer efficacy and overcome potential resistance mechanisms.[1] Combination therapies can achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.[2] For this compound, this can involve pairing it with drugs that have complementary mechanisms of action or that target pathways that become activated as a resistance mechanism to DHODH inhibition.

Q3: With which classes of drugs has the combination of a DHODH inhibitor like this compound shown synergistic effects in preclinical studies?

A3: Preclinical studies with DHODH inhibitors, including compounds with a similar mechanism to this compound, have demonstrated synergy with several classes of anti-cancer agents:

  • Chemotherapeutic agents: Notably with cytarabine (Ara-C), where DHODH inhibitors can overcome resistance.[3]

  • BCL-2 inhibitors: Such as venetoclax, particularly in cancers with MYC and BCL2 rearrangements.[2]

  • Hypomethylating agents: Like decitabine, especially in TP53-mutated Acute Myeloid Leukemia (AML).

  • Immunotherapies: Including anti-CD38 monoclonal antibodies and immune checkpoint inhibitors.[4][5]

Q4: How do I determine if the combination of this compound with another drug is synergistic, additive, or antagonistic?

A4: The interaction between this compound and another drug can be quantified using methods like the Combination Index (CI) calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][7] This requires generating dose-response curves for each drug individually and in combination at various concentrations.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assays with this compound. 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Fluctuation in incubator conditions (CO2, temperature, humidity).4. Degradation of this compound stock solution.1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Regularly calibrate and monitor incubator conditions.4. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C).
This compound appears less potent than expected. 1. Incorrect concentration of stock solution.2. Cell line has intrinsic or acquired resistance.3. High serum concentration in the media binding to the compound.4. Mycoplasma contamination affecting cell metabolism and drug response.1. Verify the molecular weight and re-calculate the concentration. Confirm the purity of the compound.2. Test a sensitive control cell line in parallel. Consider sequencing key genes in the pyrimidine synthesis pathway for mutations.3. Test the effect of different serum concentrations on this compound potency.4. Regularly test cell lines for mycoplasma contamination.
Difficulty in achieving synergy with a partner drug. 1. Inappropriate concentration range for one or both drugs.2. Suboptimal drug ratio in combination experiments.3. The chosen cell line may lack the specific molecular vulnerabilities for synergy.4. The sequence of drug addition might be critical.1. Perform single-agent dose-response curves to determine the IC50 of each drug in the specific cell line. Use a range of concentrations around the IC50 for combination studies.2. Test different ratios of this compound to the partner drug (e.g., constant ratio, non-constant ratio).3. Ensure the cell line has the relevant genetic background for the intended synergistic interaction (e.g., MYC/BCL2 rearrangement for venetoclax combination).4. Investigate the effect of sequential vs. simultaneous drug administration.
Precipitation of this compound in cell culture media. 1. This compound has limited solubility in aqueous solutions.2. The final concentration of the solvent (e.g., DMSO) is too high.1. Ensure the stock solution is fully dissolved before diluting in media. Do not exceed the solubility limit of this compound in the final culture volume.2. Keep the final DMSO concentration below 0.5% (and ideally below 0.1%) and ensure the vehicle control has the same final DMSO concentration.

Quantitative Data Presentation

The following tables summarize preclinical data for DHODH inhibitors in combination therapies. While specific data for this compound is limited in publicly available literature, the data for other DHODH inhibitors like Brequinar provide a strong rationale for similar combinations with this compound.

Table 1: Preclinical Synergy of DHODH Inhibitors with BCL-2 Inhibitors

Cell LineCancer TypeDHODH InhibitorCombination PartnerKey FindingReference
HGBCL cell linesHigh-Grade B-cell LymphomaBrequinarVenetoclaxSynergistic inhibition of cell survival. Brequinar downregulated MCL-1 and MYC, overcoming a potential resistance mechanism to venetoclax.[2]
AML cell linesAcute Myeloid LeukemiaNot specifiedVenetoclaxSynergistic antileukemic effects observed in preclinical models.[4]

Table 2: Preclinical Synergy of DHODH Inhibitors with Chemotherapy and Other Agents

Cell LineCancer TypeDHODH InhibitorCombination PartnerKey FindingReference
THP1 (Ara-C resistant)Acute Myeloid LeukemiaFF-14984TCytarabine (Ara-C)Synergistically inhibited cell growth and enhanced differentiation.[3]
TP53 mutated AMLAcute Myeloid LeukemiaCompound 41DecitabineDemonstrated synergy in a TP53 mutated AML xenograft model.[4]
AML cell linesAcute Myeloid LeukemiaCompound 41Anti-CD38 mAbIn vitro treatment with the DHODH inhibitor increased CD38 surface expression, suggesting synergy.[4]
B16F10MelanomaBrequinarAnti-CTLA-4 + Anti-PD-1Combination treatment significantly prolonged mouse survival compared to either therapy alone.[5]

Experimental Protocols

Protocol 1: Assessment of In Vitro Synergy using the Checkerboard Assay

This protocol outlines the methodology for determining the synergistic interaction between this compound and a partner drug using a checkerboard dose-response matrix and calculating the Combination Index (CI).

1. Materials:

  • This compound (stock solution in DMSO)

  • Partner drug (stock solution in an appropriate solvent)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

2. Procedure:

  • Single-agent dose response:

    • Determine the IC50 value for this compound and the partner drug individually.

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of each drug alone.

    • Incubate for a duration appropriate for the cell line's doubling time (e.g., 72 hours).

    • Measure cell viability and calculate the IC50 values.

  • Checkerboard assay setup:

    • Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate. This creates a matrix of different concentration combinations.

    • Include wells for each drug alone and untreated/vehicle controls.

    • Seed cells into the plate containing the drug dilutions.

    • Incubate for the same duration as the single-agent assay.

  • Data analysis:

    • Measure cell viability for all wells.

    • Normalize the data to the vehicle-treated control wells.

    • Calculate the Combination Index (CI) for various effect levels (e.g., 50%, 75%, 90% inhibition) using software like CompuSyn or SynergyFinder.[8][9] The Chou-Talalay method is commonly used for this calculation.[6]

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: Western Blot Analysis for Mechanistic Insights

This protocol describes how to assess changes in protein expression that may underlie the synergistic effects of this compound combinations, such as the downregulation of MCL-1 and MYC when combined with venetoclax.

1. Materials:

  • Cells treated with this compound, partner drug, the combination, and vehicle control.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure:

  • Cell lysis and protein quantification:

    • Treat cells as in the synergy assay.

    • Harvest cells and lyse them on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the expression of the target protein to the loading control (e.g., GAPDH or β-actin).

    • Compare the protein expression levels between the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_synthesis Macromolecule Synthesis Aspartate + Carbamoyl Phosphate Aspartate + Carbamoyl Phosphate Dihydroorotate Dihydroorotate Aspartate + Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP_CTP UTP_CTP UMP->UTP_CTP UTP & CTP RNA_DNA RNA_DNA UTP_CTP->RNA_DNA RNA & DNA Synthesis Cell_Proliferation Cell_Proliferation RNA_DNA->Cell_Proliferation Leads to DHODH->Orotate This compound This compound This compound->DHODH Inhibits

Caption: Mechanism of action of this compound via DHODH inhibition.

Synergy_Workflow Start Start Single_Agent_Dose_Response Determine IC50 for This compound & Partner Drug Start->Single_Agent_Dose_Response Checkerboard_Assay Dose-Response Matrix (this compound + Partner Drug) Single_Agent_Dose_Response->Checkerboard_Assay Viability_Measurement Measure Cell Viability Checkerboard_Assay->Viability_Measurement Data_Analysis Calculate Combination Index (CI) Viability_Measurement->Data_Analysis Interpretation CI < 1? Data_Analysis->Interpretation Synergy Synergy Interpretation->Synergy Yes Additive_Antagonistic Additive / Antagonistic Interpretation->Additive_Antagonistic No Mechanism_Study Investigate Mechanism (e.g., Western Blot) Synergy->Mechanism_Study

Caption: Experimental workflow for assessing drug synergy.

Venetoclax_Resistance_Synergy cluster_resistance Venetoclax Resistance Mechanism cluster_synergy Synergistic Combination Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits This compound This compound DHODH DHODH This compound->DHODH Inhibits MCL1_MYC MCL-1 & MYC (Anti-apoptotic) DHODH->MCL1_MYC Maintains Expression MCL1_MYC->Apoptosis Inhibits

Caption: Rationale for this compound and Venetoclax synergy.

References

best practices for long-term storage of ML390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ML390, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. Detailed solubility information is provided in the table below.[2]

Q4: How can I ensure the stability of this compound during my experiments?

To maintain the integrity of this compound during experimental use, it is crucial to:

  • Use tightly sealed vials to prevent moisture absorption and oxidation.

  • Allow the vial to equilibrate to room temperature before opening to minimize condensation.

  • Prepare fresh working solutions from a frozen stock aliquot for each experiment.

  • Minimize the time the compound spends in solution at room temperature.

Q5: What is the mechanism of action of this compound?

This compound is an inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound disrupts this pathway, which can induce differentiation in acute myeloid leukemia (AML) cells.[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Ensure that both solid this compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions). Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.
Compound degradation due to exposure to moisture or air.Always store this compound in a tightly sealed container. Allow the product to warm to room temperature before opening to prevent condensation.
Difficulty dissolving the compound. Incorrect solvent or concentration.Refer to the solubility data table to select an appropriate solvent. Sonication may assist in dissolving the compound. Ensure you are not exceeding the maximum solubility for the chosen solvent.
Low-quality or degraded compound.Verify the purity of your this compound with the supplier's Certificate of Analysis. If degradation is suspected, obtain a new batch of the compound.

Quantitative Data Summary

The following table summarizes the key storage and solubility data for this compound.

ParameterConditionValue
Storage of Solid Compound Long-term-20°C (up to 3 years)[1]
Short-term4°C (up to 2 years)[1]
Storage of Stock Solution Long-term-80°C (up to 6 months)[1]
Short-term-20°C (up to 1 month)[1]
Solubility DMSO42.67 mg/mL (105.0 mM)[2]
Ethanol31.5 mg/mL (77.5 mM)[2]
DMF12.0 mg/mL (29.5 mM)[2]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL (0.74 mM)[2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.4064 mg of this compound (Molecular Weight: 406.40 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 0.4064 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Visualizations

ML390_Storage_Workflow cluster_solid Solid this compound cluster_solution This compound Solution Receive_this compound Receive Solid this compound Store_Solid Store at -20°C (long-term) or 4°C (short-term) Receive_this compound->Store_Solid Equilibrate_Solid Equilibrate to Room Temperature Store_Solid->Equilibrate_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Equilibrate_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Solution Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store_Solution Equilibrate_Aliquot Thaw Single Aliquot for Use Store_Solution->Equilibrate_Aliquot Use_in_Experiment Use in Experiment Equilibrate_Aliquot->Use_in_Experiment

Caption: Workflow for proper storage and handling of this compound.

ML390_Signaling_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound This compound->DHODH

References

Validation & Comparative

Validating the On-Target Effects of ML390 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the on-target effects of ML390, a known inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). We will explore established cellular assays, compare this compound to alternative NRF2 modulators, and provide detailed protocols to aid in the design and execution of validation studies.

Introduction to this compound and the NRF2 Pathway

This compound is a small molecule inhibitor of NRF2, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, NRF2 is kept at low levels through interaction with its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins. Key NRF2 target genes include NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[2][3]

The activation of the NRF2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.[1] Conversely, in certain cancers, NRF2 is constitutively active and promotes tumor growth and resistance to therapy, making NRF2 inhibitors like this compound valuable research tools and potential therapeutic agents.[1] Validating that the observed cellular effects of this compound are indeed due to its on-target inhibition of NRF2 is critical for the accurate interpretation of experimental results.

Comparative Analysis of NRF2 Modulators

This compound is one of several chemical probes used to modulate NRF2 activity. Understanding its performance relative to other well-characterized compounds is essential for selecting the appropriate tool for a given study.

CompoundMechanism of ActionReported Potency (NQO1 Induction)Key Characteristics & Potential Off-Target Effects
This compound NRF2 Inhibitor N/A (Inhibits NRF2 activity)Specificity for NRF2 inhibition is its primary advantage. Off-target effects are not extensively documented in publicly available literature.
Bardoxolone Methyl (CDDO-Me) NRF2 Activator (Electrophilic)Highly potent, approximately 230-fold more potent than Sulforaphane.[4]A semi-synthetic triterpenoid that has been investigated in clinical trials.[5][6] Its electrophilic nature suggests the potential for off-target covalent modification of other proteins.[1] Has been associated with adverse cardiovascular events in a clinical trial.[4]
Dimethyl Fumarate (DMF) NRF2 Activator (Electrophilic)Potent NRF2 activator.An FDA-approved treatment for multiple sclerosis.[6] As an electrophile, it can react with other cellular nucleophiles, leading to potential off-target effects.
L-Sulforaphane (SFN) NRF2 Activator (Electrophilic)A well-characterized isothiocyanate found in cruciferous vegetables. A concentration of 0.2 µM was shown to double the activity of NQO1.[4]Considered a potent natural NRF2 activator with high bioavailability.[4] Its electrophilic nature means it can react with other cellular targets.

Experimental Validation of this compound's On-Target Effects

A multi-pronged approach employing a combination of biochemical and cellular assays is recommended to confidently validate the on-target effects of this compound.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis A Treat cells with this compound or vehicle control B Heat cell lysates to a range of temperatures A->B Incubate C Separate soluble and precipitated proteins B->C Centrifuge D Quantify soluble NRF2 (e.g., Western Blot, ELISA) C->D Analyze

Figure 1. CETSA Experimental Workflow.

Expected Outcome: If this compound directly binds to NRF2, a thermal shift will be observed, meaning NRF2 will remain soluble at higher temperatures in the this compound-treated cells compared to the vehicle-treated cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Cell Lysis and Heating:

    • Harvest cells and lyse them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble NRF2:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble NRF2 in each sample by Western Blot or an immunoassay like ELISA.

Downstream Pathway Modulation: NRF2 Nuclear Translocation and Target Gene Expression

Validating that this compound modulates the downstream signaling of NRF2 provides functional evidence of its on-target activity.

Upon activation, NRF2 translocates from the cytoplasm to the nucleus. An NRF2 inhibitor like this compound is expected to prevent or reduce this translocation in the presence of an NRF2 activator.

Experimental Workflow:

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_fractionation Fractionation cluster_blotting Western Blot A Pre-treat cells with this compound B Stimulate with an NRF2 activator (e.g., Sulforaphane) A->B Co-treatment C Isolate cytoplasmic and nuclear protein fractions B->C Harvest D Quantify NRF2 levels in each fraction C->D Analyze

Figure 2. Western Blot Workflow for NRF2 Translocation.

Expected Outcome: Pre-treatment with this compound should lead to a decrease in the amount of NRF2 in the nuclear fraction and a corresponding increase in the cytoplasmic fraction, compared to cells treated with the activator alone.

Experimental Protocol: Western Blot for NRF2

  • Cell Treatment and Fractionation:

    • Seed cells and pre-treat with this compound for the desired time.

    • Induce NRF2 translocation with a known activator (e.g., 10 µM Sulforaphane).

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

  • Protein Quantification and SDS-PAGE:

    • Measure the protein concentration of each fraction.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal loading.

Measuring the mRNA levels of NRF2 target genes like NQO1 and HO-1 is a robust method to quantify the functional consequences of NRF2 inhibition.

Experimental Workflow:

qPCR_Workflow cluster_treatment Cell Treatment cluster_rna_cdna RNA & cDNA Prep cluster_qpcr qPCR A Treat cells with this compound and/ or an NRF2 activator B Isolate total RNA A->B Harvest C Synthesize cDNA B->C Reverse Transcription D Quantify NQO1 and HO-1 mRNA levels C->D Amplify

Figure 3. qPCR Workflow for NRF2 Target Genes.

Expected Outcome: this compound treatment should attenuate the activator-induced upregulation of NQO1 and HO-1 mRNA levels.

Experimental Protocol: qPCR for NQO1 and HO-1

  • Cell Treatment and RNA Isolation:

    • Treat cells with this compound and/or an NRF2 activator as described for the Western blot.

    • Isolate total RNA using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for human NQO1, HO-1, and a reference gene (e.g., GAPDH).

    • Human NQO1 Primers:

      • Forward: 5'-GTCATTCTCTGGCCAATTCAGAGT-3'

      • Reverse: 5'-GGATACTGAAAGTTCGCAGGG-3'

    • Human HO-1 (HMOX1) Primers:

      • Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'

      • Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

    • Human GAPDH Primers:

      • Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

References

Control Experiments for ML390 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for research studies involving ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). By employing the controls outlined below, researchers can ensure the specificity of their findings and confidently attribute observed biological effects to the inhibition of the de novo pyrimidine biosynthesis pathway.

Understanding this compound and the Importance of Controls

This compound is a small molecule inhibitor of the mitochondrial enzyme DHODH, which catalyzes a crucial step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Inhibition of DHODH by this compound leads to depletion of the pyrimidine pool, which can induce cell cycle arrest, differentiation, and apoptosis in rapidly proliferating cells, such as in acute myeloid leukemia (AML).[1][2][3] To validate that the observed cellular phenotypes are a direct consequence of DHODH inhibition, a panel of well-designed control experiments is indispensable.

Comparative Analysis of Control Experiments

This section details the critical control experiments for this compound studies, their purpose, and expected outcomes, with quantitative data summarized for easy comparison.

Experiment Type Control Agent/Method Purpose Typical Concentration/Method Expected Outcome with this compound Expected Outcome with Control
Positive Control BrequinarTo mimic the effects of this compound with a well-characterized DHODH inhibitor.100 - 500 nMInhibition of cell proliferation, induction of differentiation/apoptosis.Similar or more potent inhibition of cell proliferation and induction of differentiation/apoptosis compared to this compound.
Negative Control Vehicle (e.g., DMSO)To establish a baseline and control for solvent effects.Match the final concentration of the solvent used for this compound.No significant effect on cell viability or phenotype.No significant effect on cell viability or phenotype.
Rescue Experiment UridineTo demonstrate that the effects of this compound are specifically due to pyrimidine depletion.50 - 200 µMThe cytotoxic or differentiation-inducing effects of this compound are reversed.Uridine supplementation alone has no significant effect on cell viability.
Orthogonal Control DHODH Genetic Knockdown (siRNA/shRNA/CRISPR)To confirm that the phenotype observed with this compound is a direct result of targeting DHODH.Gene-specific siRNA, shRNA, or CRISPR/Cas9 system.Phenocopies the effects of this compound treatment (e.g., reduced proliferation, induced differentiation).Genetic knockdown of DHODH leads to a similar phenotype as observed with this compound treatment.
Inactive Control N/ATo control for off-target effects of the chemical scaffold.N/AN/AA structurally similar but inactive molecule should have no effect on DHODH activity or the cellular phenotype.

Note on Inactive Controls: As of late 2025, a commercially available, validated inactive enantiomer or structural analog of this compound is not readily accessible. In the absence of such a control, meticulous use of the other described controls, particularly uridine rescue and DHODH genetic knockdown, is crucial to substantiate the on-target activity of this compound.

Experimental Protocols

Cell Viability and Proliferation Assay

Methodology:

  • Seed cells (e.g., AML cell lines like THP-1 or U937) in 96-well plates at an appropriate density.

  • Treat cells with a dose-response range of this compound, Brequinar (positive control), and vehicle (negative control). For rescue experiments, co-treat with this compound and a fixed concentration of uridine.

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or direct cell counting.

  • Calculate IC50 values for this compound and Brequinar.

Differentiation Assay (for AML cells)

Methodology:

  • Treat AML cells with this compound, Brequinar, vehicle, and this compound + uridine.

  • Incubate for 4-6 days.

  • Assess cellular differentiation by monitoring the expression of myeloid differentiation markers such as CD11b and CD14 using flow cytometry.

  • Morphological changes can be assessed by Wright-Giemsa staining.

DHODH Genetic Knockdown

Methodology:

  • Transfect cells with siRNA or transduce with shRNA constructs targeting DHODH. A non-targeting control siRNA/shRNA should be used as a negative control.

  • Confirm DHODH knockdown by qPCR and/or Western blotting.

  • Perform cell viability, proliferation, and differentiation assays as described above and compare the phenotype of DHODH knockdown cells to that of cells treated with this compound.

Visualizing the Mechanism of Action

To better understand the experimental logic, the following diagrams illustrate the targeted signaling pathway and the workflow for a key control experiment.

DHODH_Pathway cluster_mitochondrion Mitochondrion Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA DHODH->Orotate This compound This compound This compound->DHODH Brequinar Brequinar Brequinar->DHODH Uridine Uridine Uridine->UMP Salvage Pathway

Caption: The de novo pyrimidine synthesis pathway and points of intervention.

Uridine_Rescue_Workflow cluster_treatments start AML Cells treatment Treatment Groups start->treatment group1 Vehicle (DMSO) treatment->group1 group2 This compound treatment->group2 group3 This compound + Uridine treatment->group3 incubation Incubate 48-72h analysis Assess Viability/Differentiation incubation->analysis outcome1 Cell Death/ Differentiation analysis->outcome1 This compound outcome2 Cell Survival/ No Differentiation analysis->outcome2 This compound + Uridine outcome3 Baseline Viability analysis->outcome3 Vehicle group1->incubation group2->incubation group3->incubation

Caption: Workflow for a uridine rescue experiment.

By implementing these control experiments, researchers can rigorously validate their findings and contribute to a more complete understanding of the therapeutic potential of DHODH inhibitors like this compound.

References

A Comparative Guide to 3-Phosphoglycerate Dehydrogenase (3PGDH) Inhibitors: NCT-503 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on the initial topic: The compound ML390 was initially considered for comparison. However, extensive research has conclusively identified this compound as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, rather than 3-phosphoglycerate dehydrogenase (3PGDH).[1][2][3][4] Therefore, this guide will focus on a detailed comparison of two well-characterized 3PGDH inhibitors, NCT-503 and CBR-5884, to provide a relevant and accurate resource for researchers in cancer metabolism and drug development.

The de novo synthesis of the amino acid L-serine is a critical metabolic pathway for the proliferation of certain cancers. 3-phosphoglycerate dehydrogenase (3PGDH) catalyzes the first and rate-limiting step in this pathway, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of two key small molecule inhibitors of 3PGDH, NCT-503 and CBR-5884, summarizing their biochemical and cellular activities, mechanisms of action, and available in vivo data.

Biochemical and Cellular Performance: A Head-to-Head Comparison

NCT-503 and CBR-5884 have been instrumental in elucidating the role of the serine biosynthesis pathway in cancer. While both effectively inhibit 3PGDH, they exhibit distinct biochemical properties and have been characterized to different extents in preclinical models.

ParameterNCT-503CBR-5884
Target 3-Phosphoglycerate Dehydrogenase (3PGDH)3-Phosphoglycerate Dehydrogenase (3PGDH)
IC50 (Biochemical Assay) 2.5 µM33 µM
Mechanism of Action Non-competitive with respect to 3-PG and NAD+Non-competitive, disrupts oligomerization state of 3PGDH
Cellular Efficacy (EC50) 8-16 µM in PHGDH-dependent cell linesVaries by cell line, generally higher than NCT-503
In Vivo Efficacy Reduces tumor growth in PHGDH-dependent xenograft modelsLimited in vivo data due to instability in mouse plasma
Selectivity Inactive against a panel of other dehydrogenasesDoes not affect other NAD+-dependent dehydrogenases like LDH and MDH1
Pharmacokinetics (Mouse) Half-life: 2.5 hr; Cmax: ~20 µM (40 mg/kg, i.p.)Unstable in mouse plasma

Mechanism of Action and Cellular Impact

Both NCT-503 and CBR-5884 are non-competitive inhibitors of 3PGDH, meaning they do not compete with the enzyme's natural substrates, 3-phosphoglycerate or NAD+. However, their precise interactions with the enzyme differ. CBR-5884 has been shown to disrupt the oligomerization state of 3PGDH, which is essential for its enzymatic activity.

In cellular assays, both compounds selectively inhibit the proliferation of cancer cell lines that are dependent on de novo serine synthesis. This effect is often demonstrated by comparing cell viability in serine-replete versus serine-depleted media. Inhibition of 3PGDH leads to a depletion of downstream metabolites crucial for cell growth and proliferation, including building blocks for proteins, lipids, and nucleotides.

In Vivo Studies and Pharmacokinetics

NCT-503 has demonstrated in vivo efficacy in mouse xenograft models of PHGDH-dependent cancers. Following intraperitoneal administration, NCT-503 exhibits good exposure and a half-life of 2.5 hours, with significant partitioning into the liver and brain. In contrast, the in vivo application of CBR-5884 has been limited by its instability in mouse plasma. This represents a significant advantage of NCT-503 for preclinical in vivo research.

Signaling Pathways and Experimental Workflows

The inhibition of 3PGDH has profound effects on cellular metabolism, particularly one-carbon metabolism and nucleotide biosynthesis. The following diagrams illustrate these interconnected pathways and a typical experimental workflow for evaluating 3PGDH inhibitors.

G Serine Synthesis and One-Carbon Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH 3PGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Glutamate -> α-KG Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine One_Carbon_Pool One-Carbon Pool (THF cycle) Serine->One_Carbon_Pool Glutathione_Synthesis Glutathione Synthesis Serine->Glutathione_Synthesis Glycine->One_Carbon_Pool Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Pool->Nucleotide_Synthesis NCT503 NCT-503 NCT503->PHGDH CBR5884 CBR-5884 CBR5884->PHGDH G Experimental Workflow for 3PGDH Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cellular Characterization cluster_2 In Vivo Assessment Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays Determine IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cellular_Assays->Proliferation_Assay Colony_Formation_Assay Colony Formation Assay Cellular_Assays->Colony_Formation_Assay Serine_Synthesis_Assay Serine Synthesis Assay (Isotope Tracing) Cellular_Assays->Serine_Synthesis_Assay Selectivity_Panel Selectivity Profiling Cellular_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies Proliferation_Assay->PK_Studies Xenograft_Studies Xenograft Efficacy Studies PK_Studies->Xenograft_Studies

References

A Comparative Guide to Serine Synthesis Pathway Inhibitors: Unraveling the Roles of NCT-503 and CBR-5884

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification for researchers: ML390, initially queried as a serine synthesis pathway inhibitor, is, in fact, an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This guide will, therefore, focus on a detailed comparison of two well-characterized inhibitors of the serine synthesis pathway, NCT-503 and CBR-5884, which target the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).

The de novo serine synthesis pathway is a critical metabolic route that fuels cancer cell proliferation by providing the necessary building blocks for proteins, nucleotides, and lipids. The first and rate-limiting enzyme in this pathway, PHGDH, has emerged as a promising target for cancer therapy. This guide provides a comparative analysis of two key PHGDH inhibitors, NCT-503 and CBR-5884, with supporting experimental data and protocols for researchers in drug discovery and development.

Mechanism of Action and Pathway Inhibition

The serine synthesis pathway begins with the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a reaction catalyzed by PHGDH. This is followed by two subsequent enzymatic steps to produce serine. Both NCT-503 and CBR-5884 exert their anticancer effects by inhibiting PHGDH, thereby blocking the entire de novo serine synthesis pathway.

Serine_Synthesis_Pathway cluster_inhibitors Inhibitors Glucose Glucose 3-Phosphoglycerate (3-PG) 3-Phosphoglycerate (3-PG) Glucose->3-Phosphoglycerate (3-PG) Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate (3-PG)->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Nucleotides, Proteins, Lipids Nucleotides, Proteins, Lipids Serine->Nucleotides, Proteins, Lipids NCT-503 NCT-503 NCT-503->3-Phosphohydroxypyruvate CBR-5884 CBR-5884 CBR-5884->3-Phosphohydroxypyruvate

Caption: Inhibition of the Serine Synthesis Pathway.

Quantitative Comparison of PHGDH Inhibitors

The potency of NCT-503 and CBR-5884 has been evaluated in both enzymatic and cellular assays. The following tables summarize the available quantitative data.

Table 1: Comparison of Enzymatic Inhibition of PHGDH

InhibitorTargetIC50 (Enzymatic Assay)Mechanism of Action
NCT-503 PHGDH2.5 µM[1]Non-competitive inhibitor that decreases the melting temperature of PHGDH, suggesting it affects protein conformation and stability.
CBR-5884 PHGDH33 µM[1][2][3]Non-competitive inhibitor that disrupts the oligomerization state of PHGDH.[2]

Table 2: Comparison of Cellular Activity

InhibitorCell LineAssayEndpointResult
NCT-503 786-O Renal Cancer CellsCell Proliferation96h treatment with 30 µM NCT-503Significant reduction in proliferation.[4][5][6]
CBR-5884 MDA-MB-468 Breast CancerDe Novo Serine SynthesisAcute treatment30% decrease in serine synthesis.[2]
CBR-5884 PHGDH-high breast and melanoma cell linesCell Proliferation3-5 days with 15 or 30 µM CBR-5884Selective inhibition of proliferation in PHGDH-high cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize serine synthesis pathway inhibitors.

In Vitro PHGDH Enzyme Activity Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified PHGDH.

PHGDH_Enzyme_Assay cluster_reagents Reaction Components Purified PHGDH Purified PHGDH Mix Components Mix Components Purified PHGDH->Mix Components 3-PG (Substrate) 3-PG (Substrate) 3-PG (Substrate)->Mix Components NAD+ (Cofactor) NAD+ (Cofactor) NAD+ (Cofactor)->Mix Components Inhibitor (e.g., NCT-503, CBR-5884) Inhibitor (e.g., NCT-503, CBR-5884) Inhibitor (e.g., NCT-503, CBR-5884)->Mix Components Incubate Incubate Mix Components->Incubate Measure NADH Production Measure NADH Production Incubate->Measure NADH Production Calculate IC50 Calculate IC50 Measure NADH Production->Calculate IC50

Caption: Workflow for an in vitro PHGDH enzyme assay.

Protocol:

  • Reagents : Purified recombinant human PHGDH, 3-phosphoglycerate (3-PG), NAD+, assay buffer, and the test inhibitor.

  • Procedure :

    • The inhibitor, at various concentrations, is pre-incubated with PHGDH in the assay buffer.

    • The enzymatic reaction is initiated by adding 3-PG and NAD+.

    • The production of NADH, a product of the PHGDH-catalyzed reaction, is monitored over time by measuring the increase in absorbance at 340 nm.

  • Data Analysis : The rate of NADH production is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based De Novo Serine Synthesis Assay

This assay quantifies the rate of new serine synthesis from glucose within cancer cells.

Protocol:

  • Cell Culture : Cancer cells are cultured in a medium containing a stable isotope-labeled glucose (e.g., [U-13C]-glucose).

  • Treatment : Cells are treated with the test inhibitor at various concentrations for a defined period.

  • Metabolite Extraction : Intracellular metabolites are extracted from the cells.

  • LC-MS Analysis : The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the amount of 13C-labeled serine.

  • Data Analysis : The percentage of labeled serine relative to the total serine pool is calculated to determine the rate of de novo serine synthesis. A reduction in the labeled fraction in treated cells compared to control cells indicates inhibition of the pathway.[7]

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding : Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with a range of concentrations of the inhibitor.

  • Incubation : The cells are incubated for a period of 24 to 96 hours.

  • Viability Measurement : Cell viability is assessed using various methods, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, or by direct cell counting.[4]

  • Data Analysis : The number of viable cells at each inhibitor concentration is normalized to the untreated control. The IC50 or GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Summary and Future Directions

Both NCT-503 and CBR-5884 are valuable research tools for investigating the role of the serine synthesis pathway in cancer. Based on the available enzymatic data, NCT-503 appears to be a more potent direct inhibitor of PHGDH than CBR-5884. However, the efficacy in a cellular context can be influenced by factors such as cell permeability and off-target effects.

Further head-to-head studies in a broader range of cancer cell lines with varying levels of PHGDH expression are needed for a more comprehensive comparison. Additionally, in vivo studies are crucial to evaluate the pharmacokinetic properties, efficacy, and safety of these inhibitors as potential therapeutic agents. The development of next-generation PHGDH inhibitors with improved potency and drug-like properties remains an active area of research in oncology.

References

ML390: A Potent Differentiator in Acute Myeloid Leukemia, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic inhibitor ML390 with other relevant inhibitors, focusing on its advantages in the context of acute myeloid leukemia (AML). Experimental data is presented to support the comparative analysis, and detailed methodologies for key experiments are provided.

Introduction to this compound and its Unique Advantage

This compound is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Unlike many metabolic inhibitors that induce cytotoxicity, the primary and most significant advantage of this compound is its ability to induce differentiation in AML cells.[1][2] This differentiation-based therapeutic approach offers a promising alternative to conventional chemotherapy, which often has severe side effects. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, essential for DNA and RNA synthesis, thereby halting proliferation and forcing the leukemic blasts to mature into non-proliferating myeloid cells.[1][2]

Comparative Performance of this compound and Other DHODH Inhibitors

The efficacy of this compound is best understood when compared to other well-characterized DHODH inhibitors. The following table summarizes the in vitro potency of this compound against other notable DHODH inhibitors.

InhibitorTargetIC50 (Human DHODH)Cell-Based Efficacy (AML)Key Advantages
This compound DHODH~560 nM[3]ED50 ~2 µM (induces differentiation)[1]Potent inducer of AML cell differentiation.
Brequinar DHODH~20 nM[4]ED50 ~1 µM (induces differentiation)High potency; considered a "gold standard" DHODH inhibitor.
Teriflunomide (A771726) DHODH~773 nM[5]Active, but less potent than brequinar in AML models.Approved for autoimmune diseases; well-characterized safety profile.
Vidofludimus (4SC-101) DHODH~134-160 nM[2][6][7]Under investigation for autoimmune diseases and COVID-19.Orally active with immunomodulatory properties.[6][7]

Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half. ED50 (Half-maximal effective dose) values in this context refer to the concentration required to induce 50% of the maximal differentiation effect in AML cell lines.

While Brequinar exhibits higher enzymatic inhibition potency (lower IC50), this compound demonstrates robust activity in cellular assays, effectively inducing differentiation of AML cells at low micromolar concentrations.[1] The key advantage of this compound lies in its demonstrated ability to overcome the differentiation blockade in AML, a mechanism that is highly sought after for targeted cancer therapies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

DHODH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubihydroquinone Ubihydroquinone DHODH->Ubihydroquinone Reduced Product UMP UMP Orotate->UMP ... Differentiation_Induction Differentiation_Induction Orotate->Differentiation_Induction Depletion leads to Ubiquinone Ubiquinone Ubiquinone->DHODH Electron Acceptor UTP UTP UMP->UTP ... CTP CTP UTP->CTP ... RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis RNA Synthesis DNA_Synthesis DNA_Synthesis CTP->DNA_Synthesis DNA Synthesis This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of this compound action via DHODH inhibition.

Experimental_Workflow AML_Cell_Culture AML Cell Culture (e.g., U937, THP-1) Treatment Treatment with This compound or other inhibitors AML_Cell_Culture->Treatment DHODH_Assay DHODH Enzymatic Inhibition Assay Treatment->DHODH_Assay Differentiation_Assay Differentiation Analysis (Flow Cytometry) Treatment->Differentiation_Assay Metabolite_Analysis Metabolite Profiling (LC-MS) Treatment->Metabolite_Analysis Data_Analysis Data Analysis and Comparison DHODH_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This protocol is adapted from standard colorimetric assays used to measure DHODH activity.

Objective: To determine the IC50 value of this compound and other inhibitors against recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Inhibitor stock solutions (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600-650 nm

Procedure:

  • Prepare serial dilutions of this compound and other test inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor dilutions to the respective wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

  • Add the recombinant human DHODH enzyme to all wells except the no-enzyme control and pre-incubate for 30 minutes at 25°C.

  • Add CoQ10 and DCIP to all wells.

  • Initiate the reaction by adding DHO to all wells.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AML Cell Differentiation Assay by Flow Cytometry

This protocol outlines the steps to assess the differentiation of AML cells treated with this compound.

Objective: To quantify the induction of myeloid differentiation in AML cell lines (e.g., U937, THP-1) following treatment with this compound.

Materials:

  • AML cell lines (e.g., U937, THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other inhibitors

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers:

    • Anti-human CD11b (e.g., FITC-conjugated)

    • Anti-human CD14 (e.g., PE-conjugated)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Seed AML cells in a multi-well plate at an appropriate density.

  • Treat the cells with various concentrations of this compound or other inhibitors for 48-96 hours. Include a vehicle-treated control (e.g., DMSO).

  • After the incubation period, harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in FACS buffer.

  • Aliquot the cell suspension into FACS tubes.

  • Add the fluorochrome-conjugated anti-CD11b and anti-CD14 antibodies to the respective tubes. Include single-stain controls and an unstained control. Also, include isotype controls to determine background fluorescence.

  • Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of cells expressing CD11b and CD14, as well as the mean fluorescence intensity (MFI) of these markers. An increase in the expression of these markers indicates myeloid differentiation.

Analysis of Intracellular Metabolites by LC-MS

This protocol describes a general approach for measuring the accumulation of dihydroorotate and the depletion of uridine in this compound-treated cells.

Objective: To confirm the on-target effect of this compound by measuring changes in key metabolites of the pyrimidine biosynthesis pathway.

Materials:

  • AML cells

  • This compound

  • Cold 80% methanol

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Internal standards for dihydroorotate and uridine

Procedure:

  • Culture and treat AML cells with this compound as described in the differentiation assay.

  • Harvest the cells and quickly wash them with cold PBS.

  • Quench the metabolism and extract the metabolites by adding ice-cold 80% methanol.

  • Incubate on dry ice for 10 minutes, then thaw on ice.

  • Centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a targeted LC-MS method to quantify the levels of dihydroorotate and uridine.

  • Normalize the metabolite levels to the cell number or total protein content.

  • Compare the metabolite levels in this compound-treated cells to those in control cells to determine the fold-change in dihydroorotate and uridine.

Conclusion

This compound presents a compelling profile as a metabolic inhibitor for the treatment of AML. Its primary advantage lies in its ability to induce myeloid differentiation, offering a targeted therapeutic strategy that contrasts with the cytotoxic effects of many other metabolic inhibitors. While other DHODH inhibitors like brequinar may exhibit greater in vitro potency, this compound's proven efficacy in cellular models of AML underscores its potential as a valuable research tool and a lead compound for the development of novel differentiation-based therapies. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of ML390 and CBR-5884: Targeting Cancer Metabolism via Distinct Pathways

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, metabolic pathways have emerged as critical targets for intervention. Two small molecule inhibitors, ML390 and CBR-5884, exemplify this strategy by targeting distinct enzymatic nodes in cancer cell metabolism. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. In contrast, CBR-5884 targets 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This guide provides a comprehensive, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound is a human DHODH inhibitor with an IC50 of 0.56 µM.[1] It has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cells.[1][2][3][4] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, essential building blocks for DNA and RNA, thereby impacting rapidly proliferating cancer cells.[2][4]

CBR-5884 is a selective inhibitor of PHGDH, with a reported IC50 of 33 µM.[5][6][7][8] It impedes the de novo synthesis of serine, an amino acid crucial for nucleotide synthesis, folate metabolism, and redox homeostasis in cancer cells. CBR-5884 has demonstrated selective toxicity in cancer cell lines that exhibit a high rate of serine biosynthesis.[5][6][7]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and CBR-5884 based on available experimental evidence.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50Mechanism of Inhibition
This compoundDihydroorotate Dehydrogenase (DHODH)0.56 µM[1]Not explicitly stated
CBR-58843-Phosphoglycerate Dehydrogenase (PHGDH)33 µM[5][6][7][8]Noncompetitive[5][7]

Table 2: Cell-Based Assay Performance

CompoundCell Line(s)Assay TypeKey Finding(s)
This compoundMurine (ER-HoxA9), Human (U937, THP1) AML cellsMyeloid DifferentiationInduces differentiation with an ED50 of ~2 µM[3][4]
CBR-5884Melanoma and Breast Cancer cell linesProliferation AssaySelectively inhibits proliferation in cells with high serine synthesis[5][6]
CBR-5884SKOV3 and ID8 ovarian cancer cellsProliferation AssayIC50 values of 54.4 µM and 54.7 µM, respectively[9]

Signaling and Metabolic Pathways

The distinct mechanisms of this compound and CBR-5884 are best understood by visualizing their target pathways.

ML390_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis This compound This compound This compound->Orotate Inhibits

Diagram 1: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

CBR5884_Pathway cluster_serine De Novo Serine Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Serine Serine 3-Phosphoserine->Serine Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Folate Metabolism Folate Metabolism Serine->Folate Metabolism CBR5884 CBR5884 CBR5884->3-Phosphohydroxypyruvate Inhibits

Diagram 2: CBR-5884 inhibits PHGDH in the de novo serine synthesis pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

DHODH Inhibition Assay (for this compound)

A typical DHODH inhibition assay measures the enzymatic conversion of dihydroorotate to orotate. The reaction can be monitored spectrophotometrically by measuring the reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), at a specific wavelength.

  • Reagents: Human DHODH enzyme, dihydroorotate, coenzyme Q10, DCIP, assay buffer (e.g., Tris-HCl with detergent).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and coenzyme Q10.

    • Add varying concentrations of the inhibitor (this compound) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding dihydroorotate and DCIP.

    • Monitor the decrease in absorbance at 600 nm over time.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

PHGDH Inhibition Assay (for CBR-5884)

The activity of PHGDH is typically measured by monitoring the production of NADH, which can be detected by an increase in absorbance at 340 nm.

  • Reagents: Human PHGDH enzyme, 3-phosphoglycerate, NAD+, assay buffer (e.g., Tris-HCl).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and PHGDH enzyme.

    • Add varying concentrations of the inhibitor (CBR-5884) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding 3-phosphoglycerate and NAD+.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity and determine the IC50 value from the dose-response curve.

Cell Proliferation Assay (General)

The effect of this compound or CBR-5884 on cancer cell proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo assays.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • Add the proliferation assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or EC50 values.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of metabolic inhibitors like this compound and CBR-5884.

Experimental_Workflow Target Identification Target Identification In Vitro Enzyme Assay In Vitro Enzyme Assay Target Identification->In Vitro Enzyme Assay Cell-Based Assays Cell-Based Assays In Vitro Enzyme Assay->Cell-Based Assays IC50 Determination IC50 Determination In Vitro Enzyme Assay->IC50 Determination In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Proliferation Assay Proliferation Assay Cell-Based Assays->Proliferation Assay Metabolite Analysis Metabolite Analysis Cell-Based Assays->Metabolite Analysis Xenograft Studies Xenograft Studies In Vivo Models->Xenograft Studies Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Models->Pharmacokinetic Analysis

Diagram 3: General experimental workflow for inhibitor characterization.

Conclusion

This compound and CBR-5884 are valuable research tools for probing the metabolic vulnerabilities of cancer cells. While both compounds target critical metabolic pathways, their distinct mechanisms of action make them suitable for different research contexts. This compound's potent inhibition of DHODH suggests its potential in cancers heavily reliant on de novo pyrimidine synthesis, such as AML. CBR-5884, on the other hand, offers a means to investigate and potentially target cancers addicted to de novo serine biosynthesis. The choice between these inhibitors will depend on the specific metabolic phenotype of the cancer model under investigation. Further head-to-head studies in relevant cancer models could provide more direct comparative insights into their therapeutic potential.

References

Validating Inhibitor Specificity for 3-Phosphoglycerate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the specificity of a small molecule inhibitor for its intended target is paramount. This guide provides a comparative analysis of experimental data to validate the specificity of inhibitors for 3-phosphoglycerate dehydrogenase (3PGDH), a key enzyme in the serine biosynthesis pathway.

Initially, this guide was intended to focus on validating the specificity of ML390 for 3PGDH. However, extensive research has conclusively identified this compound as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[1][2][3][4][5] Therefore, a direct validation of this compound's specificity for 3PGDH is not applicable.

This guide has been adapted to address the core need of validating inhibitor specificity for 3PGDH by focusing on established inhibitors of this enzyme: BI-4924, NCT-503, and CBR-5884. We will compare their performance and provide the experimental framework necessary for such validation.

Comparison of 3PGDH Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency of BI-4924, NCT-503, and CBR-5884 against 3PGDH. A comprehensive selectivity profile against a panel of other dehydrogenases is crucial for a thorough comparison. While direct head-to-head screening data is limited in publicly available literature, some selectivity information has been reported.

Inhibitor3PGDH IC50Selectivity DataMechanism of Action
BI-4924 3 nM[6]High selectivity against the majority of other dehydrogenase targets.[6][7][8][9] Tested against the SafetyScreen44™ panel, showing >70% inhibition of 5HT2B and PDE3A at 10 µM.[10]NADH/NAD+ competitive[6]
NCT-503 2.5 µM[11]Selective versus other NAD+-dependent dehydrogenases.[12]Non-competitive with respect to both 3-PG and NAD+.[11]
CBR-5884 33 µM[11]Selective for 3PGDH versus other NAD+-dependent dehydrogenases.[12]Non-competitive; disrupts the oligomeric state of 3PGDH.[12]

Experimental Protocols for Specificity Validation

Validating the specificity of a 3PGDH inhibitor involves a multi-faceted approach, including biochemical assays to determine potency against the target and other enzymes, and cellular assays to confirm target engagement in a physiological context.

Enzymatic Assay for 3PGDH Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of purified 3PGDH.

Principle: The enzymatic activity of 3PGDH is determined by measuring the rate of NADH production, which is coupled to a fluorescent reporter system.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and dithiothreitol (DTT).

  • Enzyme and Substrate Addition: Add purified recombinant human 3PGDH enzyme to the reaction buffer. Initiate the reaction by adding the substrates, 3-phosphoglycerate (3-PG) and NAD+.

  • Inhibitor Treatment: Pre-incubate the enzyme with varying concentrations of the test inhibitor (e.g., BI-4924, NCT-503) before adding the substrates.

  • Coupled Reporter System: Include diaphorase and resazurin in the reaction mixture. Diaphorase utilizes the NADH produced by 3PGDH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[11]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Selectivity Profiling Against Other Dehydrogenases

To assess specificity, the inhibitor should be tested against a panel of other NAD+/NADH-dependent dehydrogenases.

Principle: The same enzymatic assay principle as described above can be adapted for other dehydrogenases by using their specific substrates.

Detailed Protocol:

  • Enzyme Panel Selection: Select a panel of relevant dehydrogenases, such as lactate dehydrogenase (LDH), malate dehydrogenase (MDH), and glutamate dehydrogenase (GLUD).

  • Assay Adaptation: For each dehydrogenase, use its specific substrate (e.g., lactate for LDH, malate for MDH).

  • Inhibitor Testing: Test the 3PGDH inhibitor at a range of concentrations against each dehydrogenase in the panel.

  • IC50 Determination: Determine the IC50 values for the inhibitor against each off-target enzyme. A significantly higher IC50 value for off-target enzymes compared to 3PGDH indicates selectivity. For instance, a series of indole amide 3PGDH inhibitors showed no significant inhibition of LDHA, IDH1, and MDH1 at concentrations up to 10 µM.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that an inhibitor binds to its target protein within the complex environment of a cell.

Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control for a specified period.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures.

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble 3PGDH using methods such as Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble 3PGDH as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

  • Data Analysis: Determine the Tm for each condition. A shift in the melt curve and an increase in the Tm in the presence of the inhibitor indicates target engagement.

Visualizing Experimental Workflows and Pathways

Serine Biosynthesis Pathway

Serine Biosynthesis Pathway Glucose Glucose 3-Phosphoglycerate (3-PG) 3-Phosphoglycerate (3-PG) Glucose->3-Phosphoglycerate (3-PG) Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate (3-PG)->3-Phosphohydroxypyruvate 3PGDH (Target of Inhibition) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH

Caption: The de novo serine biosynthesis pathway, highlighting the role of 3PGDH.

Experimental Workflow for Inhibitor Specificity Validation

Inhibitor Specificity Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzymatic Assay (3PGDH) Enzymatic Assay (3PGDH) IC50 vs 3PGDH IC50 vs 3PGDH Enzymatic Assay (3PGDH)->IC50 vs 3PGDH Selectivity Panel (Other Dehydrogenases) Selectivity Panel (Other Dehydrogenases) IC50 vs Off-targets IC50 vs Off-targets Selectivity Panel (Other Dehydrogenases)->IC50 vs Off-targets Potency Potency IC50 vs 3PGDH->Potency Selectivity Selectivity IC50 vs Off-targets->Selectivity Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) CETSA CETSA Target Engagement (Tm Shift) Target Engagement (Tm Shift) CETSA->Target Engagement (Tm Shift) Cellular Activity Cellular Activity Target Engagement (Tm Shift)->Cellular Activity

Caption: A workflow for validating the specificity of 3PGDH inhibitors.

References

Therapeutic Potential of ML390 vs. NRF2 Activators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, targeting distinct cellular pathways offers diverse strategies for combating complex diseases. This guide provides a detailed comparison of two such strategies: the inhibition of dihydroorotate dehydrogenase (DHODH) by ML390 and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by drugs such as Bardoxolone methyl and Omaveloxolone. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform future research and development.

This compound has been identified as a potent inhibitor of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[1][2] This mechanism has shown promise in inducing myeloid differentiation in acute myeloid leukemia (AML) models.[1][2] In contrast, NRF2 activators represent a class of drugs that enhance the cellular antioxidant and anti-inflammatory response, with therapeutic applications in a range of diseases characterized by oxidative stress.

Quantitative Comparison of Therapeutic Agents

To facilitate a clear comparison of their therapeutic potential, the following tables summarize key quantitative data for this compound and other relevant compounds.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML

CompoundTargetCell Line(s)IC50 (Enzymatic Assay)ED50 (Cell Differentiation)Reference(s)
This compound DHODHMurine and Human AML0.56 µM~2 µM[1]
Brequinar (BRQ) DHODHER-HoxA9, U937, THP1~20 nM~1 µM
Leflunomide DHODH(Weak inhibitor)~5 µMNot specified
ASLAN003 DHODHMOLM-14, THP-135 nMNot specified (IC50 for viability: 5.22 µM)
MEDS433 (Compound 1) DHODHTHP11.2 nM32.8 nM

Table 2: Clinical Efficacy of NRF2 Activators

DrugIndicationKey Clinical Trial OutcomeReference(s)
Omaveloxolone Friedreich's AtaxiaSignificant improvement in modified Friedreich's Ataxia Rating Scale (mFARS) scores compared to placebo after 48 weeks.[2][3] A post-hoc analysis showed a 55% reduction in mFARS progression over 3 years compared to a matched natural history cohort.[4][2][3][4]
Bardoxolone methyl Chronic Kidney Disease (CKD) due to Alport SyndromeSignificantly increased estimated glomerular filtration rate (eGFR) from baseline at week 48.[5]
Dimethyl Fumarate (Tecfidera) Relapsing-Remitting Multiple SclerosisSignificant reduction in the risk of a first clinical demyelinating event over a 96-week period in Radiologically Isolated Syndrome (RIS).

Signaling Pathways and Mechanisms of Action

The therapeutic strategies of DHODH inhibition and NRF2 activation are fundamentally different, targeting distinct cellular processes.

DHODH Inhibition Pathway

DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. By inhibiting DHODH, this compound and similar drugs deplete the pyrimidine pool, which can arrest the proliferation of rapidly dividing cells, such as AML blasts, and induce their differentiation.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol & Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Reduced CoQ Reduced CoQ DHODH->Reduced CoQ UMP UMP Orotate->UMP OPRT Coenzyme Q Coenzyme Q Coenzyme Q->DHODH UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP dUDP->dUTP DNA Synthesis DNA Synthesis dUTP->DNA Synthesis This compound This compound This compound->DHODH

DHODH inhibition by this compound disrupts pyrimidine synthesis.
NRF2 Activation Pathway

The NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. NRF2 activators modify cysteine residues on KEAP1, preventing NRF2 degradation. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.

NRF2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Cul3_Ub Cul3-E3 Ligase KEAP1->Cul3_Ub Recruitment Cul3_Ub->NRF2 Ubiquitination NRF2 Activators NRF2 Activators NRF2 Activators->KEAP1 Inhibition Maf Maf NRF2_n->Maf Heterodimerization ARE ARE NRF2_n->ARE Binding Maf->ARE Binding Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes Transcription

NRF2 activators promote the expression of cytoprotective genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the assessment of DHODH inhibitors and NRF2 activators.

DHODH Enzymatic Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.

  • Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a co-substrate. In this assay, the reduction of 2,6-dichloroindophenol (DCIP) is measured spectrophotometrically.

  • Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (substrate)

    • Coenzyme Q10 (electron acceptor)

    • DCIP (chromogenic indicator)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • Test compounds (e.g., this compound)

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, coenzyme Q10, and DCIP.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the DHODH enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes at 25°C).

    • Initiate the reaction by adding dihydroorotate.

    • Immediately measure the decrease in absorbance at 600-650 nm over time.

    • Calculate the rate of DCIP reduction and determine the IC50 of the test compound.

AML Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the ability of a compound to induce differentiation in AML cells by measuring the expression of cell surface markers.

  • Principle: Myeloid differentiation is characterized by the increased expression of specific cell surface markers, such as CD11b and CD14. Flow cytometry is used to quantify the percentage of cells expressing these markers.

  • Materials:

    • AML cell line (e.g., THP-1, U937)

    • Cell culture medium and supplements

    • Test compound (e.g., this compound)

    • Fluorescently conjugated antibodies against CD11b and CD14

    • Flow cytometer

  • Procedure:

    • Seed AML cells in a multi-well plate and treat with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with the fluorescently labeled anti-CD11b and anti-CD14 antibodies according to the manufacturer's instructions.

    • Wash the cells to remove unbound antibodies.

    • Analyze the cells using a flow cytometer to determine the percentage of CD11b and CD14 positive cells.

    • Calculate the ED50 of the test compound for inducing differentiation.

NRF2 Activation Assays

This assay quantifies the activation of the NRF2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.[1]

  • Principle: Cells are transfected with a plasmid containing the luciferase gene driven by an ARE promoter. Activation of NRF2 leads to the transcription of luciferase, and its activity is measured by luminescence.

  • Materials:

    • Cell line (e.g., HepG2)

    • ARE-luciferase reporter plasmid

    • Transfection reagent

    • Test compound

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Transfect the cells with the ARE-luciferase reporter plasmid.

    • Seed the transfected cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the test compound for a defined period (e.g., 24 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a control and determine the fold induction.

This method detects the protein expression levels of NRF2 downstream target genes.

  • Principle: Increased NRF2 activity leads to the upregulation of target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Western blotting is used to quantify the protein levels of these markers.

  • Materials:

    • Cell line

    • Test compound

    • Lysis buffer

    • Primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with the secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Conclusion

The comparison between this compound and NRF2 activators highlights two distinct and promising avenues for therapeutic intervention. This compound, as a DHODH inhibitor, presents a targeted approach for diseases characterized by rapid cell proliferation and a differentiation blockade, such as AML. In contrast, NRF2 activators offer a broader cytoprotective strategy applicable to a range of conditions involving oxidative stress and inflammation. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to objectively evaluate these therapeutic strategies and to design further investigations into their potential clinical applications.

References

Cross-Validation of ML390's On-Target Effects with Genetic Knockdowns of DHODH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacological inhibition of dihydroorotate dehydrogenase (DHODH) by the chemical probe ML390 and the genetic knockdown of the DHODH gene. The objective is to cross-validate the on-target effects of this compound by demonstrating comparable phenotypic outcomes to those observed with genetic perturbation. This analysis is critical for researchers and drug development professionals to confidently attribute the biological effects of this compound to the inhibition of DHODH.

This compound is a potent inhibitor of human DHODH, an enzyme crucial for the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Inhibition of this pathway leads to reduced levels of essential pyrimidines, which are vital for DNA and RNA synthesis, thereby affecting cell proliferation and differentiation.[4] this compound was identified through a high-throughput phenotypic screen for its ability to induce differentiation in acute myeloid leukemia (AML) cells.[1][2][3] Genetic resistance studies and subsequent sequencing efforts confirmed DHODH as the molecular target of this compound.[1][2][3]

Data Presentation: Pharmacological vs. Genetic Inhibition of DHODH

Experimental System Intervention Assay Quantitative Result Reference
Cervical Cancer Cells (CaSki)DHODH shRNACell Viability (CCK-8)~50% reduction in cell viability compared to control.[5]
Brequinar (DHODH Inhibitor)Cell Viability (CCK-8)IC50 of 0.747 µM at 48h, leading to a significant decrease in cell viability.[5]
Cervical Cancer Cells (HeLa)DHODH shRNACell Viability (CCK-8)~60% reduction in cell viability compared to control.[5]
Brequinar (DHODH Inhibitor)Cell Viability (CCK-8)IC50 of 0.338 µM at 48h, resulting in a substantial decrease in cell viability.[5]
Melanoma Cells (A375)DHODH shRNACell Proliferation (MTT)Significant decrease in cell growth over 5 days.[6]
DHODH shRNABrdU IncorporationMarked reduction in the percentage of BrdU positive cells.[6]
Neuroblastoma Cells (SK-N-BE(2)C)DHODH shRNAApoptosis (PARP cleavage)Induction of PARP cleavage, indicating apoptosis.[7]
Brequinar (DHODH Inhibitor)Apoptosis (PARP cleavage)Induction of PARP cleavage, consistent with shRNA results.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. Cell Viability Assay (CCK-8)

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10³ cells per well and cultured overnight.

  • Treatment: For genetic knockdown, cells stably expressing DHODH shRNA or a control shRNA are used. For chemical inhibition, cells are treated with varying concentrations of the DHODH inhibitor (e.g., brequinar) or DMSO as a vehicle control.

  • Incubation: Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

2. Western Blot for DHODH Knockdown Validation

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against DHODH overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.

3. Colony Formation Assay

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

  • Treatment: Cells are either stably expressing DHODH shRNA or treated with a DHODH inhibitor at a specific concentration.

  • Incubation: Cells are cultured for approximately 2 weeks, with the medium being changed every 3-4 days.

  • Staining and Quantification: The colonies are washed with PBS, fixed with methanol, and stained with crystal violet. The number of colonies is then counted either manually or using imaging software.

Mandatory Visualization

Signaling Pathway

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_dna_rna Nucleic Acid Synthesis cluster_inhibition Mechanism of Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA DNA dTMP->DNA This compound This compound This compound->Orotate Inhibition DHODH_KD DHODH Genetic Knockdown DHODH_KD->Orotate Inhibition

Caption: DHODH in the de novo pyrimidine synthesis pathway and its inhibition.

Experimental Workflow

Cross_Validation_Workflow cluster_interventions Experimental Arms cluster_validation Target Engagement & Knockdown Validation cluster_phenotypes Phenotypic Readouts This compound Pharmacological Inhibition (this compound Treatment) Metabolomics Metabolite Profiling (Uridine Rescue) This compound->Metabolomics Viability Cell Viability / Proliferation (CCK-8, MTT) This compound->Viability Differentiation Cell Differentiation (Flow Cytometry) This compound->Differentiation Apoptosis Apoptosis Assays (Caspase Activity, PARP Cleavage) This compound->Apoptosis Knockdown Genetic Perturbation (DHODH shRNA/CRISPR) WesternBlot Western Blot (DHODH Protein Levels) Knockdown->WesternBlot Knockdown->Viability Knockdown->Differentiation Knockdown->Apoptosis Result Comparative Analysis (Cross-Validation of On-Target Effects) Viability->Result Differentiation->Result Apoptosis->Result

Caption: Workflow for cross-validating this compound's effects with genetic methods.

References

Safety Operating Guide

Personal protective equipment for handling ML390

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for the potent human dihydroorotate dehydrogenase (DHODH) inhibitor, ML390. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves prior to use and dispose of them properly after handling.
Body Protection A laboratory coat or protective suit is required. Ensure it is buttoned to provide full coverage.
Respiratory In case of insufficient ventilation or when handling powders, use a NIOSH-approved respirator.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Avoid contact with skin, eyes, and clothing.

Spill Management:

In the event of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

ML390_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Weigh/Measure in Fume Hood b->c Proceed to handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment complete f Segregate Waste e->f g Dispose via Licensed Contractor f->g

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML390
Reactant of Route 2
Reactant of Route 2
ML390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.